3-Octylphthalide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
137786-58-4 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
3-octyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H22O2/c1-2-3-4-5-6-7-12-15-13-10-8-9-11-14(13)16(17)18-15/h8-11,15H,2-7,12H2,1H3 |
InChI Key |
MYGRPRSFUHJZPY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1C2=CC=CC=C2C(=O)O1 |
Canonical SMILES |
CCCCCCCCC1C2=CC=CC=C2C(=O)O1 |
Synonyms |
3-octylphthalide NY 008 NY-008 |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies of 3 Octylphthalide
Botanical and Microbial Sources of 3-Octylphthalide
This compound is a secondary metabolite, a class of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a role in ecological interactions. nih.gov While phthalides as a chemical group are found across different life forms, the specific distribution of this compound is more defined. researchgate.net
The primary botanical sources of phthalides belong to the Apiaceae family. mdpi.com
Apium graveolens (Celery): Celery, particularly its seeds, is a well-documented source of various phthalides, which contribute to its characteristic aroma and biological properties. researchgate.netmdpi.com The plant is an indigenous species of the Mediterranean region and is cultivated globally. mdpi.com While 3-n-butylphthalide is the most frequently cited phthalide (B148349) in celery, related alkylphthalides like this compound are also present. mdpi.comphcogj.com
Glebionis coronaria (Garland Chrysanthemum): Formerly known as Chrysanthemum coronarium, this species is a flowering plant in the Asteraceae family native to the Mediterranean. wikipedia.org It is used as a leaf vegetable in East Asian cuisine. wikipedia.org Research has identified the leaves and stems of this plant as a natural source of (S)-3-octylphthalide.
While the biosynthesis of phthalides is well-established in plants, evidence points to their production by microorganisms as well. researchgate.net Fungi, in particular, are known producers of a vast array of secondary metabolites. nih.gov
Fungal Sources: Phthalide derivatives have been successfully isolated from edible fungi. For instance, research on the mushroom Pleurotus ostreatus (Oyster Mushroom) led to the identification of two phthalide derivatives from its culture. jst.go.jp While direct production of this compound by a specific fungus has not been extensively documented, some fungi, such as Aspergillus candidus, have been used in biotransformation processes to produce hydroxylated phthalide metabolites from precursors like 3-n-butylidenephthalide. mdpi.com The biosynthesis of the phthalide core in fungi is understood to originate from the polyketide pathway. nih.gov
Bacterial Influence: The role of bacteria in phthalide production appears to be more indirect. Studies on Angelica sinensis, another plant in the Apiaceae family rich in phthalides, have shown a strong correlation between the rhizosphere microbiome and the accumulation of these compounds. nih.govnih.gov Specific genera of bacteria, such as Bacillus, isolated from the plant's root zone, were found to significantly increase the concentration of certain phthalides in the plant. nih.govnih.gov This suggests that while the bacteria may not produce the final compound themselves, they likely synthesize enzymes or other components that are utilized by the plant in its own biosynthetic pathways, thereby stimulating the production of phthalides. nih.gov
Table 1: Identified Natural Sources of this compound and Related Phthalides
| Biological Source | Kingdom | Genus/Species | Compound Type |
|---|---|---|---|
| Celery | Plantae | Apium graveolens | Phthalides |
| Garland Chrysanthemum | Plantae | Glebionis coronaria | (S)-3-octylphthalide |
| Oyster Mushroom | Fungi | Pleurotus ostreatus | Phthalide Derivatives |
| Rhizosphere Bacteria | Bacteria | Bacillus sp. | Influences Phthalide Accumulation |
Specific Plant Genera and Species Identification
Advanced Extraction Techniques for this compound Research
To isolate this compound and other lipophilic compounds from complex natural matrices, researchers have moved beyond traditional solvent extraction towards more efficient, rapid, and environmentally benign "green" technologies.
Supercritical Fluid Extraction (SFE) is a sophisticated separation technique that uses a supercritical fluid—a substance at a temperature and pressure above its critical point—as the extraction solvent. jst.go.jp Carbon dioxide (CO2) is the most commonly used solvent due to its mild critical conditions (31.1 °C, 73.8 bar), non-toxicity, and the fact that it leaves no solvent residue. google.com
The methodology involves passing supercritical CO2 through a packed bed of the plant material (e.g., ground celery seeds). The CO2, now in a state with liquid-like density and gas-like viscosity, readily dissolves the non-polar this compound. jst.go.jp The extract-laden fluid is then depressurized, causing the CO2 to return to a gaseous state and evaporate, leaving behind the pure, solvent-free extract.
Optimization of SFE is critical for maximizing yield and selectivity. Key parameters include:
Pressure and Temperature: These directly influence the density and solvating power of the supercritical fluid. For phthalide extraction from celery seeds, pressures between 250 to 300 bars at a temperature of 40°C have been effectively used.
Co-solvents: The polarity of supercritical CO2 can be modified by adding a small amount of a polar co-solvent (e.g., ethanol), which can enhance the extraction of moderately polar compounds. jst.go.jp
Flow Rate and Time: The flow rate of the supercritical fluid and the total extraction time must be optimized to ensure complete extraction without excessive energy consumption.
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvents in contact with the sample material, significantly accelerating the extraction process. mdpi.com The protocol involves immersing the plant material in a suitable solvent and exposing the mixture to microwave radiation in a controlled system. mdpi.comrsc.org
The microwave energy causes rapid heating of the solvent and the residual moisture within the plant cells. This internal superheating generates pressure that ruptures the cell walls, facilitating the release of target compounds into the solvent. rsc.org The primary advantages of MAE are a drastic reduction in extraction time (minutes versus hours for conventional methods) and lower solvent consumption. mdpi.com
Development of an MAE protocol for this compound involves optimizing several factors:
Solvent Choice: The solvent must have a high dielectric constant to absorb microwave energy effectively. Ethanol (B145695) and methanol-water mixtures are common choices. mdpi.com
Microwave Power and Time: Higher power can lead to faster extraction but also risks thermal degradation of the compound. An optimal balance must be found.
Temperature: Controlled temperature settings prevent the analyte from decomposing. mdpi.com
Sample Characteristics: The particle size and moisture content of the plant material can affect the efficiency of microwave absorption and compound release.
Ultrasound-Assisted Extraction (UAE) employs the energy of ultrasonic waves (typically 20–100 kHz) to enhance extraction efficiency. The mechanism is based on acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the solvent. scivisionpub.com The collapse of these bubbles near the plant cell walls generates powerful microjets and shockwaves that disrupt the cell structure, improving solvent penetration and mass transfer of the target compound from the matrix into the solvent. scivisionpub.com
The application of UAE for extracting essential oils rich in phthalides from celery seeds has been shown to be highly effective. mdpi.comnih.gov A typical procedure involves sonicating a slurry of the plant material and solvent using an ultrasonic probe or bath.
Key parameters optimized in UAE protocols include:
Ultrasonic Power and Frequency: Higher power generally increases extraction yield, but excessive power can degrade the target compounds.
Sonication Time: Studies on celery seeds found an optimal sonication time of 50 minutes for maximizing essential oil yield. nih.gov
Extraction Temperature: Temperature affects solvent properties and mass transfer rates. For polysaccharides from Momordica charantia, an optimal temperature of 74°C was identified. brieflands.com
Solvent and Solid-to-Liquid Ratio: The nature of the solvent and its volume relative to the sample mass are crucial for achieving high extraction efficiency. brieflands.com
Table 2: Comparison of Advanced Extraction Methodologies for this compound
| Technique | Principle | Key Parameters for Optimization | Advantages |
|---|---|---|---|
| Supercritical Fluid Extraction (SFE) | Uses a fluid above its critical temperature and pressure as a solvent. | Pressure, Temperature, Co-solvent, Flow Rate | Solvent-free extract, Low temperature, High selectivity |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and disrupts plant cells. | Solvent Type, Microwave Power, Time, Temperature | Reduced extraction time, Lower solvent volume |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls and enhances mass transfer. | Ultrasonic Power, Frequency, Time, Temperature, Solvent Ratio | Increased efficiency, Reduced time and temperature |
Green Solvent Extraction Approaches and Efficiency Assessment
In the pursuit of sustainable chemical practices, green solvent extraction methodologies have become paramount for the isolation of natural products like this compound. These techniques aim to reduce or eliminate the use of hazardous organic solvents, minimize energy consumption, and shorten extraction times. Key green approaches applicable to phthalide extraction include Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE).
Supercritical Fluid Extraction (SFE): SFE, particularly with carbon dioxide (SC-CO₂), stands out as a superior "green chemistry" technology for isolating herbal extracts without organic solvent residues. mdpi.com Supercritical CO₂ is non-toxic, non-flammable, and its solvent power can be finely tuned by altering pressure and temperature. This allows for selective extraction of target compounds.
For plants rich in phthalides, such as celery (Apium graveolens), SFE has been effectively employed. waocp.orgnih.gov In a typical process, milled plant material is placed in an extractor vessel, and SC-CO₂ flows through it. mdpi.comwaocp.org The pressure and temperature are controlled to optimize the extraction of specific compounds. For instance, celery seed extracts have been obtained using pressures of 25 MPa and temperatures of 45°C. waocp.org Research on celery fruit extraction demonstrated that varying the pressure (10 MPa vs. 30 MPa) at a constant temperature (39.85°C) did not significantly alter the chemical composition of the major components, though yields could be affected. mdpi.comresearchgate.net The resulting extracts are typically complex mixtures containing 3-n-butylphthalide and sedanolide (B190483) as major constituents. mdpi.com
Microwave-Assisted Extraction (MAE): MAE is an advanced technique that uses microwave energy to heat the solvent and plant matrix, accelerating the extraction of bioactive compounds. slideshare.netresearchgate.net The process involves ionic conduction and dipole rotation, which generates heat within the plant cells, causing them to rupture and release their contents into the solvent. slideshare.net This method offers significant advantages, including reduced extraction time (minutes versus hours for conventional methods), lower solvent consumption, and often improved extraction yields. slideshare.netmdpi.com
The efficiency of MAE is influenced by several factors, including the nature of the solvent, solvent-to-material ratio, extraction time, temperature, and microwave power. researchgate.net For extracting compounds from blueberries, for example, a hydroethanolic solvent was used with extraction times of 20 minutes at temperatures ranging from 30°C to 60°C. upm.edu.my The use of green solvents like water or ethanol in MAE makes it an environmentally friendly option for obtaining natural product extracts. researchgate.netmdpi.com
Table 1: Comparison of Green Solvent Extraction Parameters for Phthalide-Containing Plants
| Technique | Plant Source (Example) | Solvent | Pressure (MPa) | Temperature (°C) | Extraction Time | Key Findings/Observations | Reference |
|---|---|---|---|---|---|---|---|
| Supercritical Fluid Extraction (SFE) | Celery (Apium graveolens) Fruit/Seed | Carbon Dioxide (CO₂) | 10 - 30 | ~40 - 45 | 2.5 - 4 hours | Effective for isolating phthalides like sedanolide and 3-butylphthalide; composition showed little variation with pressure changes. | mdpi.comwaocp.org |
| Microwave-Assisted Extraction (MAE) | General Plant Material | Hydroethanolic solutions, Water | N/A | 30 - 80 | 10 - 30 minutes | Significantly reduces extraction time and solvent volume compared to conventional methods; yield is comparable or improved. | mdpi.comupm.edu.my |
Sophisticated Chromatographic Purification Strategies for this compound
Following extraction, crude plant extracts contain a complex mixture of compounds, necessitating sophisticated purification strategies to isolate this compound in high purity. Modern chromatography is the cornerstone of this process, employing various techniques tailored to the physicochemical properties of the target molecule.
High-Performance Liquid Chromatography (HPLC) System Configurations
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of phthalides from complex mixtures. nih.gov The system consists of a pump to propel the mobile phase, an injector for sample introduction, a chromatographic column where separation occurs, and a detector to visualize the separated components. thermofisher.com
For the analysis of natural products like this compound, reversed-phase HPLC is most common. pharmtech.com In this configuration, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. organomation.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier (e.g., acetic acid) to improve peak shape. nih.gov Separations can be performed under isocratic conditions (constant mobile phase composition) or gradient conditions (mobile phase composition changes over time), with gradient elution being particularly useful for resolving complex extracts containing compounds with a wide range of polarities. thermofisher.com Detection is commonly achieved using a UV-Vis Diode Array Detector (DAD), which can provide spectral information to aid in peak identification. nih.gov
Gas Chromatography (GC) Applications for Volatile Fractions
Gas Chromatography (GC) is an essential analytical tool for separating and analyzing volatile compounds that can be vaporized without decomposing. wikipedia.org This makes it highly suitable for the analysis of volatile fractions of plant extracts, which often contain phthalides responsible for their characteristic aroma, such as in celery. researchgate.net In GC, a sample is injected and vaporized, then carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a column containing a stationary phase. libretexts.org
Capillary columns, which are long, narrow tubes of fused silica (B1680970) with an internal coating of the stationary phase, are standard in modern GC for their high resolution. wikipedia.org The choice of stationary phase is critical for achieving separation. For general-purpose analysis of semi-volatile compounds like phthalides, a non-polar or intermediate-polarity phase is often used. The separated components are identified by a detector as they exit the column, with the Flame Ionization Detector (FID) and Mass Spectrometer (MS) being the most common. GC-MS is particularly powerful as it couples the separation power of GC with the identification capabilities of MS, allowing for the structural elucidation of individual components in a mixture. europa.eunih.gov
Countercurrent Chromatography (CCC) Principles and Implementation
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating issues of irreversible sample adsorption. researchgate.net The technique relies on partitioning a sample between two immiscible liquid phases—one stationary and one mobile. The stationary phase is held in the column by a centrifugal force, while the mobile phase is pumped through it. researchgate.net This method is exceptionally well-suited for the preparative separation of natural products. rsc.orgnih.gov
High-Speed Countercurrent Chromatography (HSCCC), a modern iteration of CCC, has been successfully applied to the purification of phthalides from the traditional medicinal plant Ligusticum chuanxiong. tandfonline.comnih.gov The selection of a suitable biphasic solvent system is the most critical step and is based on the partition coefficient (K) of the target compounds. tandfonline.com A solvent system of n-hexane–ethyl acetate (B1210297)–methanol–water is often effective for separating moderately polar compounds like phthalides. tandfonline.comnih.gov In one study, HSCCC was coupled directly with semi-preparative HPLC to achieve online separation and purification of four phthalide compounds, demonstrating the power of combining different chromatographic techniques. nih.gov
**Table 2: Example of HSCCC System for Phthalide Separation from *Chuanxiong rhizoma***
| Parameter | Condition | Reference |
|---|---|---|
| Technique | High-Speed Counter-Current Chromatography (HSCCC) | nih.gov |
| Solvent System (v/v) | n-hexane-ethyl acetate-methanol-water-acetonitrile (8:2:5:5:5) | nih.gov |
| Crude Extract Load | 100 mg | nih.gov |
| Isolated Compounds | senkyunolide A, levistolide A, Z-ligustilide, 3-butylidenephthalide | nih.gov |
| Purity Achieved | >94% for all compounds (after subsequent semi-prep HPLC for co-eluted peaks) | nih.gov |
Preparative Chromatography Techniques for High-Purity Isolation
The ultimate goal of purification is often to obtain a significant quantity of a pure substance for structural elucidation or further research. teledynelabs.com Preparative chromatography is the up-scaling of an analytical separation to isolate and collect the target compound(s). rssl.comijcpa.in While analytical chromatography focuses on quantification and identification, preparative chromatography aims to maximize throughput and yield while maintaining a desired level of purity. teledynelabs.comthermofisher.com
Both preparative HPLC and preparative GC can be used, depending on the volatility and stability of the target compound. For non-volatile compounds like many phthalides, preparative HPLC is the method of choice. evotec.com The process involves using larger columns (with wider diameters), higher flow rates, and larger injection volumes compared to analytical HPLC. ijcpa.inthermofisher.com A fraction collector is used after the detector to automatically collect the eluent corresponding to the peak of interest. ijcpa.in Method development often begins at the analytical scale to optimize separation, and then the conditions are scaled up for the preparative run. rssl.com This approach is essential for isolating milligrams to grams of high-purity this compound from a semi-purified extract. evotec.com
Enantiomeric Separation and Stereochemical Analysis of this compound Isomers
This compound possesses a chiral center at the C3 position of the isobenzofuranone ring system, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-3-octylphthalide and (S)-3-octylphthalide. researchgate.netsydney.edu.au The separation of these enantiomers, a process known as chiral resolution, is crucial as different enantiomers of a molecule often exhibit distinct biological activities.
The separation of enantiomers requires a chiral environment. researchgate.net Chiral chromatography is the most common technique for this purpose. sigmaaldrich.comgcms.cz This can be achieved using either chiral HPLC or chiral GC, which employ a chiral stationary phase (CSP). These CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus enabling their separation. sigmaaldrich.comgcms.cz Cyclodextrin-based CSPs, for example, have toroidal structures with a hydrophobic interior and a hydrophilic exterior, allowing for differential inclusion and interaction with enantiomers, which leads to separation. sigmaaldrich.com
Once separated, stereochemical analysis is performed to determine the absolute configuration (R or S) of each enantiomer. sydney.edu.au This is a complex analytical task that often involves a combination of techniques. Chiroptical spectroscopy methods, such as measuring optical rotation (OR) or electronic circular dichroism (ECD), are primary tools. frontiersin.org The experimentally obtained data is often compared with data from standards of known configuration or with values predicted by computational chemistry methods. frontiersin.org Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when using chiral derivatizing agents or chiral solvating agents, can be used to distinguish between enantiomers and help in assigning their stereochemistry. wiley.com The stereochemical outcome of enzymatic reactions producing chiral molecules has been successfully determined by degrading the product and analyzing it via HPLC and ¹H NMR spectroscopy. nih.gov
Chemical Synthesis Strategies and Derivatization of 3 Octylphthalide
Retrosynthetic Analysis Approaches for 3-Octylphthalide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, thereby planning a viable synthetic route. sciprofiles.com For this compound, the analysis reveals several logical disconnections.
A primary disconnection breaks the C-O ester bond of the lactone ring, a transformation known as a Functional Group Interconversion (FGI). This leads back to a 2-(hydroxymethyl)benzoic acid derivative with the octyl group attached. A subsequent disconnection of the C-C bond between the aromatic ring and the hydroxyl-bearing carbon reveals a 2-acylbenzoic acid (2-nonanoylbenzoic acid) as a key precursor. This precursor can be cyclized to the phthalide (B148349) via reduction of the ketone.
Alternatively, the C3-C1' bond between the phthalide core and the octyl chain can be disconnected. This suggests a strategy involving the addition of an octyl nucleophile (e.g., an octyl Grignard reagent) to an electrophilic carbon at the C3 position. iastate.edu This could start from phthalide itself or a derivative like 3-bromophthalide. Another powerful approach envisions a disconnection across the aromatic ring, suggesting a coupling reaction between a benzoic acid derivative and an alkyne or alkene, which can then cyclize to form the lactone ring. rsc.orgresearchgate.net
These retrosynthetic pathways highlight three major classes of starting materials:
Ortho-substituted Benzoic Acids: Such as 2-nonanoylbenzoic acid or 2-formylbenzoic acid. beilstein-journals.org
Phthalic Anhydride (B1165640) or Phthalimide: Which can be converted to phthalide and then alkylated.
Halogenated Benzoic Acids: Such as 2-bromobenzoic acid, suitable for cross-coupling reactions. rsc.org
Total Synthesis Methodologies for this compound
Total synthesis involves the complete construction of this compound from basic chemical building blocks. Several methodologies have been developed, leveraging different chemical transformations to build the core structure and install the octyl side chain.
Several effective routes for the total synthesis of 3-substituted phthalides, including this compound, have been established.
One common strategy involves the reduction of 2-acylbenzoic acids . For this compound, the precursor would be 2-nonanoylbenzoic acid. The ketone can be reduced to a secondary alcohol using a reducing agent like sodium borohydride. The resulting 2-(1-hydroxy-nonyl)benzoic acid spontaneously cyclizes under acidic or thermal conditions to form the five-membered lactone ring of this compound.
Another powerful method is the reaction with organometallic reagents . The Grignard reaction is a classic example, where an octylmagnesium halide (e.g., octylmagnesium bromide) adds to the carbonyl group of an aldehyde, such as in 2-formylbenzoate (B1231588) esters. byjus.comorganic-chemistry.orgwikipedia.org This forms a secondary alcohol which, after hydrolysis of the ester and subsequent acid-catalyzed lactonization, yields the target phthalide.
A more modern approach utilizes transition-metal-catalyzed cross-coupling reactions . A notable example is the copper-catalyzed domino Sonogashira coupling followed by a 5-exo-dig cyclization. rsc.org In this one-pot synthesis, o-bromobenzoic acid is reacted with a terminal alkyne (1-decyne). The reaction first forms a copper acetylide, which couples with the benzoic acid. The carboxylate then performs an intramolecular attack on the alkyne, which is activated by the copper(I) catalyst, leading directly to the formation of the 3-alkylidenephthalide intermediate, which is subsequently reduced to this compound. rsc.org
The C3 carbon of this compound is a chiral center, meaning the molecule exists as two enantiomers, (R)- and (S)-3-octylphthalide. As biological activity is often specific to one enantiomer, methods to synthesize a single enantiomer are highly valuable.
Chemoenzymatic methods have proven particularly effective for this purpose. A highly enantioselective synthesis of (S)-3-octylphthalide has been achieved through the asymmetric microbial hydroxylation of 2-alkylbenzoic acids. researchgate.net In this process, fungi such as Aspergillus niger or bacteria like Pseudomonas putida are used as biocatalysts. These microorganisms asymmetrically hydroxylate the benzylic position of a precursor like 2-nonylbenzoic acid to give the (S)-alcohol, which cyclizes to yield (S)-3-octylphthalide with high enantiomeric excess (ee). researchgate.net One reported synthesis using this type of microbial hydroxylation achieved a 10% yield with an impressive 99% ee for (S)-3-octylphthalide. researchgate.net
Another biocatalytic strategy is the asymmetric reduction of a ketone precursor. The asymmetric microbial reduction of methyl 2-acetylbenzoate using the yeast Geotrichum candidum yields (S)-3-methylphthalide in high yield and ee. researchgate.net This principle can be extended to precursors of this compound, such as methyl 2-nonanoylbenzoate, to achieve the desired (S)-enantiomer.
| Target Compound | Method | Biocatalyst | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| (S)-3-Octylphthalide | Microbial Hydroxylation | Aspergillus niger / Pseudomonas putida | 10% | 99% | researchgate.net |
| (S)-3-Methylphthalide | Asymmetric Microbial Reduction | Geotrichum candidum | 92% | 99% | researchgate.net |
| (S)-3-Butylphthalide | Microbial Hydroxylation | Aspergillus niger / Pseudomonas putida | 12% | 99% | researchgate.net |
Catalysis is central to many modern synthetic routes for this compound, offering improvements in efficiency, selectivity, and sustainability. These strategies can be broadly divided into biocatalysis and transition metal catalysis.
Biocatalysis , as discussed in the previous section, employs enzymes or whole microorganisms to perform specific transformations with high stereoselectivity. researchgate.netresearchgate.net Lipases are another class of enzymes used for the kinetic resolution of racemic phthalides, where one enantiomer is selectively acylated, allowing for the separation of the two. researchgate.net
Transition metal catalysis provides powerful, non-biological routes. Rhodium (Rh) catalysts, for example, can be used for the intramolecular hydroacylation of ortho-formylstyrenes or the coupling of benzoic acids with alkenes to form phthalides. researchgate.netresearchgate.net Palladium (Pd) and Copper (Cu) catalysts are instrumental in cross-coupling reactions, such as the Sonogashira coupling, which builds the carbon skeleton from simple, functionalized aromatic precursors and alkynes. rsc.org Catalytic hydrogenation is another key strategy, often used to reduce intermediates. For instance, an alkylidenephthalide formed from a condensation reaction can be reduced to an alkylphthalide using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C). drhazhan.comlibretexts.org
| Catalyst Type | Specific Catalyst/System | Reaction Type | Key Advantage | Reference |
|---|---|---|---|---|
| Biocatalysis | Aspergillus niger | Asymmetric Hydroxylation | High Enantioselectivity | researchgate.netchalmers.seresearchgate.net |
| Transition Metal | Copper(I) Iodide | Domino Sonogashira Coupling / Cyclization | One-pot synthesis from simple precursors | rsc.org |
| Transition Metal | Rhodium Complex (e.g., [Cp*RhCl₂]₂) | C-H Activation / Coupling with Alkenes | High atom economy | researchgate.net |
| Transition Metal | Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | Reduction of C=C bonds | tcichemicals.com |
Stereoselective and Enantioselective Synthesis of this compound
Semi-Synthesis Approaches from Natural Precursors
Semi-synthesis is a strategy that utilizes a naturally occurring compound, which is often structurally complex, as a starting material for chemical modification. This approach can be more efficient than total synthesis for molecules with intricate scaffolds.
While there are no widely established semi-synthetic routes specifically for this compound, the principle could be applied if a suitable natural precursor were available. For example, many plants and fungi produce a variety of phthalide derivatives. If a natural phthalide with a different C3-alkyl or functionalized side chain were isolated in large quantities, it could potentially be converted to this compound. This would likely involve cleavage of the existing side chain and subsequent installation of the octyl group, for instance, via Wittig reaction followed by hydrogenation. This approach is contingent on the availability and reactivity of a suitable natural starting material.
Derivatization and Analogue Synthesis of this compound
Derivatization involves the chemical modification of the this compound structure to create new molecules, or analogues. This is often done in medicinal chemistry to explore structure-activity relationships (SAR), aiming to enhance desired properties or reduce unwanted ones.
A prominent example of a naturally occurring derivative is Paecilocin A , which is (S)-7-hydroxy-3-octylphthalide. researchgate.net This compound was isolated from a marine-derived fungus, Paecilomyces variotii. The synthesis of racemic Paecilocin A and its analogues has been reported, often starting from 3-hydroxyphthalic anhydride or a related precursor to introduce the C7-hydroxyl group. researchgate.netresearchgate.net
Synthetic efforts have also focused on creating a variety of analogues to probe biological activity. These modifications include:
Varying the Alkyl Chain: Synthesizing analogues with different chain lengths at the C3 position (e.g., 3-butyl-7-hydroxyphthalide) to determine the optimal chain length for a specific biological target. researchgate.net
Modifying the Aromatic Ring: Introducing or altering substituents on the benzene (B151609) ring, such as hydroxyl or methoxy (B1213986) groups, to influence properties like solubility and receptor binding. The synthesis of Paecilocin A is an example of adding a hydroxyl group. researchgate.net
Creating Phthalimide Analogues: Inspired by the phthalide scaffold of Paecilocin A, researchers have synthesized series of N-substituted phthalimides to mimic the parent compound and evaluate them as, for example, PPAR-γ agonists. fao.orgnih.gov
These derivatization strategies highlight the versatility of the phthalide core as a template for developing new chemical entities. A four-step synthesis of racemic paecilocin A and twelve of its analogues has been reported, demonstrating a flexible approach to generating a library of related compounds for biological screening. researchgate.net
Rational Design Principles for Novel this compound Analogues
The rational design of novel this compound analogues is a targeted approach that leverages an understanding of the molecule's physicochemical properties and its potential biological interactions to create new compounds with enhanced or specific characteristics. nih.gov This process moves beyond random screening, employing strategic modifications to optimize the parent structure.
Key principles in the rational design of this compound analogues include:
Modulation of Lipophilicity: The eight-carbon alkyl chain gives this compound significant lipophilicity, which influences its solubility, absorption, and ability to cross cell membranes. A primary design strategy involves modifying the length or structure of this alkyl chain. Shortening or introducing branching can decrease lipophilicity, while lengthening it can have the opposite effect. This modulation is critical for optimizing the compound's pharmacokinetic profile.
Bioisosteric Replacement: This principle involves substituting specific atoms or functional groups with others that have similar physical or chemical properties, with the goal of improving the compound's properties while retaining its core activity. For this compound, this could involve:
Replacing the lactone oxygen with sulfur to create a thiolactone, altering its reactivity and metabolic stability.
Substituting hydrogens on the aromatic ring with fluorine atoms. This can block metabolic oxidation at those positions and alter the molecule's electronic properties, potentially enhancing binding to a biological target.
Conformational Constraint: Introducing elements of rigidity into the flexible octyl chain, such as double bonds or small rings, can lock the molecule into a specific three-dimensional shape. If a particular conformation is preferred for biological activity, this strategy can lead to more potent analogues by reducing the entropic penalty of binding to a target.
Introduction of Polar Functional Groups: While the parent molecule is highly nonpolar, the strategic introduction of polar groups (e.g., hydroxyl, amino, or carboxyl groups) onto the aromatic ring or the alkyl chain can create new hydrogen bonding opportunities. This can be crucial for enhancing interaction with specific biological targets and improving aqueous solubility.
The following table outlines these rational design strategies as applied to the this compound scaffold.
Table 1: Rational Design Strategies for this compound Analogues
| Design Strategy | Rationale | Potential Modification Example | Expected Outcome |
|---|---|---|---|
| Modulate Lipophilicity | To optimize membrane permeability and pharmacokinetic properties. | Replace octyl chain with a butyl or dodecyl chain. | Altered absorption, distribution, and metabolism profiles. |
| Bioisosteric Replacement | To enhance metabolic stability or target interaction. | Substitute aromatic hydrogens with fluorine; replace lactone oxygen with sulfur. | Increased half-life; modified binding affinity and electronic properties. |
| Conformational Constraint | To lock the molecule into a biologically active conformation. | Introduce a double bond or cyclopropyl (B3062369) group into the octyl chain. | Increased potency and selectivity by reducing conformational flexibility. |
| Introduce Polar Groups | To create new hydrogen-bonding interactions and improve solubility. | Add a hydroxyl (-OH) or methoxy (-OCH3) group to the aromatic ring. | Enhanced target-specific interactions and modified solubility. |
Structure-Activity Relationship (SAR) Studies through Systematic Derivatization
Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. rsdjournal.org For this compound, systematic derivatization allows researchers to map out the chemical determinants of its function. This involves synthesizing a series of related compounds where one part of the molecule is varied at a time and assessing the impact on activity.
Key areas of SAR investigation for this compound include:
The 3-Alkyl Chain: The length and character of the substituent at the 3-position are critical. Studies on related compounds like alkyl gallates have shown that increasing the alkyl chain length can enhance lipophilicity, which often correlates with increased cytotoxic or antiproliferative activity up to a certain point, after which a "cutoff effect" may be observed. uc.pt Comparing this compound to its shorter-chain analogue, 3-n-butylphthalide, reveals how this change from a four-carbon to an eight-carbon chain significantly increases lipophilicity, which can drastically alter biological interactions and membrane transport.
The Phthalide Aromatic Ring: The benzene ring is a key site for modification. The introduction of electron-donating groups (e.g., hydroxyl, methoxy) or electron-withdrawing groups (e.g., halogens, nitro) can profoundly impact the molecule's electronic distribution and its ability to participate in pi-stacking or other interactions with a biological target. The position of these substituents (ortho, meta, or para relative to the lactone fusion) is also a critical variable.
The Lactone Ring: The phthalide core, a bicyclic lactone, is fundamental to the molecule's identity. SAR studies often seek to confirm the necessity of this group. Opening the lactone ring to form the corresponding 2-(hydroxymethyl)benzoic acid derivative typically leads to a significant loss of activity, indicating the lactone moiety is an essential pharmacophore. Modifications might include altering the ring size or introducing substituents on the heterocyclic portion of the molecule.
The following table summarizes key structure-activity relationships for the phthalide scaffold based on systematic derivatization.
Table 2: Structure-Activity Relationship (SAR) Summary for Phthalide Derivatives
| Structural Feature | Modification | Inferred Relationship to Activity |
|---|---|---|
| 3-Alkyl Chain | Variation in chain length (e.g., C4 to C8 to C12). | Lipophilicity is a major driver of activity; an optimal chain length often exists for specific biological endpoints. |
| Introduction of unsaturation or branching. | Can alter molecular shape and flexibility, impacting how the molecule fits into a binding site. | |
| Aromatic Ring | Addition of electron-withdrawing groups (e.g., -Cl, -NO2). | Modifies the electronic character of the ring, potentially affecting target interactions and metabolic stability. |
| Addition of electron-donating groups (e.g., -OH, -OCH3). | Can introduce hydrogen bonding capabilities and alter metabolic pathways. |
| Lactone Ring | Ring-opening to the corresponding acid/alcohol. | The intact lactone ring is generally considered essential for the characteristic activity of phthalides. |
Combinatorial Chemistry Approaches for this compound Library Generation
Combinatorial chemistry is a powerful synthetic strategy aimed at the rapid production of large, diverse collections of compounds, known as libraries. providencecollegecalicut.ac.inresearchgate.net This approach is highly suitable for exploring the chemical space around a core scaffold like this compound to accelerate the discovery of new lead compounds. While traditional synthesis produces one molecule at a time, combinatorial methods generate many compounds simultaneously in a systematic manner. balajipharmacy.ac.in
A hypothetical combinatorial approach to generate a library of this compound analogues could be implemented using solid-phase synthesis, a technique pioneered by Bruce Merrifield. balajipharmacy.ac.in In this method, the initial starting material is chemically anchored to an insoluble polymer resin, allowing for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing of the resin. researchgate.net
A potential combinatorial synthesis workflow could be:
Scaffold Anchoring: A suitable phthalide precursor, such as 2-carboxybenzaldehyde, is attached to a solid-phase support (resin bead).
Split-and-Pool Synthesis: To maximize diversity, the "split-and-pool" (or "split-mix") method can be employed. wikipedia.org The resin is divided into multiple portions. Each portion is reacted with a different building block. For example, to diversify the alkyl chain, one portion could be reacted with an octyl-Grignard reagent, another with a hexyl-Grignard, and a third with a benzyl-Grignard.
Cyclization and Re-Pooling: After the addition of the side chain, the precursors are treated with a reducing agent to facilitate reductive amination and subsequent cyclization to form the phthalide lactone ring. The separate resin portions are then recombined and mixed thoroughly.
Second Diversification: The pooled resin is again split into new portions. A second diversification step is performed, this time modifying a different part of the molecule, such as the aromatic ring (e.g., through nitration or halogenation, if the scaffold is compatible).
Cleavage and Library Formation: After all synthetic steps are complete, the final products are cleaved from the resin support, resulting in a library containing a large number of distinct this compound analogues.
This strategy allows for the exponential generation of compounds. For example, reacting 10 different starting scaffolds with 10 different alkylating agents and then 10 different aromatic modification reagents could theoretically produce 10 x 10 x 10 = 1,000 unique compounds in just three main stages.
Table 3: Hypothetical Combinatorial Synthesis of a this compound Analogue Library
| Step | Action | Description | Outcome |
|---|---|---|---|
| 1. Initialization | Anchor a precursor (e.g., 2-formylbenzoic acid) to a solid support resin. | The core scaffold is immobilized for easy handling and purification. | Resin-bound precursor ready for diversification. |
| 2. Split & Diversify (R1) | Divide resin into 'n' portions. React each portion with a different alkylating agent (R1-MgBr). | Introduces a variety of side chains at the 3-position (e.g., octyl, butyl, phenyl). | 'n' sets of resin beads, each with a different R1 side chain. |
| 3. Pool & Mix | Recombine all resin portions into a single vessel and mix thoroughly. | Creates a homogenized mixture of all intermediates from Step 2. | A single pool containing a diverse set of resin-bound compounds. |
| 4. Split & Diversify (R2) | Divide the pooled resin into 'm' portions. Perform a second reaction on the aromatic ring (e.g., nitration, R2). | Introduces a second point of diversity on the phthalide core. | 'm' sets of resin beads, each with a different R2 substitution. |
| 5. Cleavage | Treat the resin beads with a cleaving agent (e.g., trifluoroacetic acid). | Releases the final compounds from the solid support into solution. | A solution containing a library of n x m unique this compound analogues. |
Biosynthesis and Metabolic Pathways of 3 Octylphthalide
Elucidation of Biosynthetic Precursors and Pathway Intermediates
The biosynthesis of phthalides, including 3-octylphthalide, is largely understood to originate from the polyketide pathway. nih.govchemicalbook.com This pathway functions like a molecular assembly line, using simple carboxylic acid units as building blocks. Isotopic labeling studies have been fundamental in establishing that the core phthalide (B148349) structure is assembled via the linkage of acetate (B1210297) units, which are activated in the form of acetyl-CoA and malonyl-CoA, to form polyketide intermediates. nih.govchemicalbook.com
While the specific pathway for this compound has not been fully elucidated, a proposed biosynthetic route can be inferred from studies on related compounds, such as butylphthalide (B1668128) in plants like Ligusticum chuanxiong. mdpi.com This model suggests that a polyketide chain is the initial precursor. For this compound, this would likely involve the condensation of one molecule of acetyl-CoA (a two-carbon starter unit) with multiple molecules of malonyl-CoA (three-carbon extender units, which lose one carbon as CO2 during condensation). The octyl side chain at the C-3 position indicates that a fatty acyl-CoA, specifically octanoyl-CoA, likely serves as the starter unit, which is then extended by malonyl-CoA units to form the polyketide backbone that ultimately cyclizes to form the phthalide ring.
Accumulation of pathway intermediates is a key strategy for elucidating biosynthetic routes. nih.govplos.orgnih.gov In the study of related fungal metabolites, various intermediates have been identified. For instance, in the biosynthesis of the drimane–phthalide hybrid in fungi, a polyketide-terpenoid intermediate is formed. rsc.org For this compound, pathway intermediates would theoretically include the linear poly-β-keto chain, and its various reduced and dehydrated forms, prior to lactonization. However, specific intermediates for this compound biosynthesis have yet to be isolated and characterized from producing organisms. The compound (S)-7-hydroxy-3-octylphthalide, also known as paecilocin A, has been isolated from the jellyfish-derived fungus Paecilomyces variotii, suggesting that hydroxylated derivatives are part of the metabolic landscape. nih.govacs.org
Identification and Characterization of Biosynthetic Enzymes
The enzymatic machinery responsible for constructing this compound is central to understanding its biosynthesis. This involves a primary synthase to build the core structure and a suite of modifying enzymes to tailor it.
Phthalide Synthases and Their Functional Roles
The term "phthalide synthase" is not a formal enzyme classification. The primary catalytic role in forming the phthalide skeleton is attributed to Polyketide Synthases (PKSs) . nih.govwikipedia.org These are large, multi-domain enzymes that catalyze the iterative condensation of acyl-CoA units. wikipedia.orgsciepublish.com Based on their architecture and mechanism, PKSs are broadly classified into Type I, Type II, and Type III. wikipedia.orgnih.gov
Fungal secondary metabolism is rich with Type I PKSs, which are large, modular proteins where each module is responsible for one cycle of chain extension. wikipedia.org It is highly probable that a Type I PKS is responsible for synthesizing the polyketide precursor to this compound. This PKS would select the octanoyl-CoA starter unit and catalyze the subsequent condensations with malonyl-CoA. The PKS itself often contains integrated domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains, which determine the reduction state of the β-keto groups at each step, ultimately defining the structure of the octyl side chain. The final step catalyzed by the PKS complex is typically the cyclization and release of the product, in this case, the phthalide ring.
In some bacteria, Type III PKSs are known to produce aromatic polyketides. nih.govnih.gov For example, a Type III PKS from Bacillus subtilis can utilize long-chain fatty acyl-CoAs as starter substrates to produce aliphatic polyketides. nih.gov Studies on plant-derived phthalides also point towards Type III PKSs that catalyze the condensation of acetyl-CoA and malonyl-CoA to form an unstable intermediate that is then acted upon by a cyclase to form the phthalide scaffold. mdpi.com
Related Modifying Enzymes and Their Activities
Once the core phthalide structure is formed by a PKS, it often undergoes further modifications by tailoring enzymes. These enzymes introduce chemical diversity and are responsible for the specific characteristics of the final molecule.
Key modifying enzymes in phthalide biosynthesis include:
Oxidoreductases: This broad category includes cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases (2-OGD). These enzymes are frequently involved in the hydroxylation, epoxidation, and desaturation of natural products. mdpi.comresearchgate.net The isolation of (S)-7-hydroxy-3-octylphthalide implies the action of a hydroxylase that acts on the aromatic ring of the this compound precursor. nih.govscribd.com In the biosynthesis of butylphthalide in Ligusticum chuanxiong, a 2-OGD enzyme, LcSAO1, was identified as a desaturase that converts senkyunolide A into butylphthalide. mdpi.com
Methyltransferases: These enzymes add methyl groups to the molecule, often using S-adenosyl methionine (SAM) as a methyl donor. While not directly evident in the parent this compound structure, methylation is a common modification in related fungal polyketides. nih.gov
Esterases and Hydrolases: These enzymes can be involved in the release of the final product from the synthase complex or in modifying side chains. nih.gov
The table below summarizes enzymes implicated in the biosynthesis of phthalides and related compounds, providing a model for the types of enzymes likely involved in this compound formation.
| Enzyme Class | Specific Enzyme Example | Proposed Function in Phthalide Biosynthesis | Source Organism (Example) | Reference(s) |
| Polyketide Synthase (PKS) | Type I PKS | Catalyzes the iterative condensation of an acyl-CoA starter and malonyl-CoA extenders to form the polyketide backbone. | Fungi (general) | rsc.orgwikipedia.org |
| Polyketide Synthase (PKS) | Type III PKS | Catalyzes condensation of acetyl-CoA and malonyl-CoA to form a phthalide scaffold precursor. | Ligusticum chuanxiong | mdpi.com |
| Dioxygenase | LcSAO1 (a 2-OGD) | Catalyzes desaturation of a phthalide intermediate (senkyunolide A to butylphthalide). | Ligusticum chuanxiong | mdpi.com |
| Oxidoreductase | Polyphenol Oxidase | Implicated in the conversion of carbonyl to hydroxyl groups in phthalide transformation. | Angelica sinensis | frontiersin.orgnih.gov |
| Oxidoreductase | Shikimate Dehydrogenase | Implicated in the conversion of carbonyl to hydroxyl groups in phthalide transformation. | Angelica sinensis | frontiersin.orgnih.gov |
| Prenyltransferase | MfmD (DMATS-type) | Attaches a terpene moiety to a polyketide-derived phthalide precursor. | Fungi | rsc.org |
| Terpene Cyclase | MfmH (Pyr4-family) | Cyclizes the terpene moiety attached to the phthalide precursor. | Fungi | rsc.org |
Genetic and Molecular Basis of this compound Biosynthesis Regulation
The production of secondary metabolites like this compound is tightly regulated at the genetic level to ensure it occurs at the appropriate time and in response to specific environmental or developmental cues. The genes encoding the biosynthetic enzymes for a specific metabolite are typically located together on the chromosome in a contiguous block known as a Biosynthetic Gene Cluster (BGC) . rsc.org
This clustering facilitates the coordinated regulation of all the genes required to produce the compound. The BGC for this compound would be expected to contain the gene for the core PKS, as well as genes for the necessary modifying enzymes (e.g., hydroxylases, reductases).
Regulation of gene expression within these clusters is complex and can occur at multiple levels: chemicalbook.comnih.gov
Cluster-Situated Regulators: Many BGCs contain one or more transcription factor genes located within the cluster itself. These regulatory proteins can bind to promoter regions of other genes in the cluster to either activate or repress their transcription.
Global Regulators: The expression of a BGC can also be controlled by global regulatory proteins that respond to broader cellular signals, such as nutrient availability (carbon, nitrogen), pH, and stress.
3'-Untranslated Regions (3'-UTRs): In eukaryotes like fungi, the 3'-UTRs of messenger RNAs (mRNAs) can contain regulatory sequences that influence gene expression post-transcriptionally, affecting mRNA stability and translation efficiency. nih.gov
While the specific BGC and regulatory elements for this compound have not yet been identified, the principles of fungal secondary metabolite regulation provide a clear framework for future investigation. nih.gov
Metabolic Engineering Strategies for Enhanced this compound Production
Metabolic engineering offers a powerful suite of tools to increase the production of valuable natural products like this compound in their native or heterologous hosts. frontiersin.orgnih.gov These strategies focus on optimizing the flow of metabolites through the biosynthetic pathway and relieving regulatory bottlenecks.
Genetic Manipulation of Host Organisms for Overexpression
A primary strategy to boost production is the overexpression of key genes within the biosynthetic pathway. researchgate.netresearchgate.net This involves placing the genes under the control of strong, constitutive promoters to ensure high levels of transcription and, consequently, high concentrations of the biosynthetic enzymes.
Key targets for overexpression in the putative this compound pathway include:
Pathway-Specific Regulatory Genes: Overexpressing a positive regulator (activator) found within the BGC can simultaneously switch on the expression of all the structural genes in the cluster, leading to a coordinated increase in the entire pathway's capacity.
Precursor Supply Pathways: The production of this compound is dependent on the availability of precursor molecules, namely octanoyl-CoA and malonyl-CoA. Engineering strategies can be employed to increase the intracellular pools of these precursors. This might involve overexpressing enzymes in the fatty acid synthesis pathway (for octanoyl-CoA) or acetyl-CoA carboxylase, which converts acetyl-CoA to malonyl-CoA.
The table below outlines common genetic manipulation strategies and their expected impact on this compound production.
| Genetic Manipulation Strategy | Target Gene(s) | Expected Outcome | Reference(s) |
| Gene Overexpression | Core Polyketide Synthase (PKS) | Increased synthesis of the polyketide backbone, leading to higher product titer. | researchgate.netnih.gov |
| Gene Overexpression | Pathway-specific activator gene | Coordinated upregulation of all biosynthetic genes in the cluster. | frontiersin.org |
| Gene Overexpression | Acetyl-CoA Carboxylase (ACC) | Increased pool of malonyl-CoA, the primary extender unit for polyketide synthesis. | researchgate.net |
| Gene Knockout | Genes for competing pathways | Diversion of precursor metabolites away from undesirable side-products and towards the this compound pathway. | nih.gov |
| Promoter Engineering | Biosynthetic genes in the cluster | Replacement of native promoters with stronger, inducible, or constitutive promoters to achieve higher and more controlled expression. | nih.gov |
Pathway Optimization Techniques in Microbial Systems
Enhancing Precursor and Cofactor Supply
A fundamental strategy for improving the production of polyketides like this compound is to increase the intracellular pools of essential precursor molecules, primarily acetyl-CoA and malonyl-CoA. conicet.gov.arresearchgate.net These molecules serve as the basic building blocks for the polyketide chain assembled by polyketide synthases (PKSs). researchgate.net
Several approaches have been successfully employed to boost the availability of these precursors:
Overexpression of Acetyl-CoA Carboxylase (ACC): The enzyme acetyl-CoA carboxylase catalyzes the conversion of acetyl-CoA to malonyl-CoA, which is often a rate-limiting step. Increasing the expression of the gene encoding ACC can directly enhance the malonyl-CoA pool available for the PKS.
Engineering Central Carbon Metabolism: Modifications to the central metabolic pathways, such as glycolysis, can be made to channel more carbon toward acetyl-CoA. This can involve the deregulation of key enzymes or the knockout of competing pathways that divert acetyl-CoA away from polyketide synthesis. rsc.org For instance, replacing native pathways with more efficient heterologous ones, such as substituting the native E. coli MEP pathway with the yeast mevalonate (B85504) pathway for terpenoid production, demonstrates a strategy that can be adapted for polyketide precursors. rsc.org
Development of Synthetic Acetyl-CoA Pathways: Innovative approaches include the design of synthetic pathways that are ATP-independent and conserve carbon, providing a more efficient route to acetyl-CoA from various carbon sources.
Optimization of Biosynthetic Gene Expression
The efficient expression of the heterologous biosynthetic genes for this compound is paramount. This involves a suite of synthetic biology tools and techniques aimed at balancing enzyme levels and preventing the accumulation of toxic intermediates.
Promoter Engineering: The choice of promoter to drive the expression of the PKS and modifying enzymes is critical. Strong constitutive promoters can lead to high levels of enzyme production, while inducible promoters allow for temporal control, separating the cell growth phase from the production phase. mdpi.com This can be important if the heterologous enzymes or the product itself are burdensome or toxic to the host. In yeast systems like Saccharomyces cerevisiae, a variety of promoters with different strengths (e.g., from genes like ADH1, TPI1, CYC1) are available for fine-tuning expression levels.
Gene Copy Number and Operon Organization: The stoichiometry of the biosynthetic enzymes needs to be carefully balanced. This can be achieved by varying the copy number of the individual genes, often by integrating them into the host chromosome or using plasmids with different copy numbers. Organizing the genes into a synthetic operon can ensure their coordinated expression. rsc.org
Codon Optimization: The codon usage of genes from a fungal or plant source may not be optimal for expression in a microbial host like E. coli or S. cerevisiae. researchgate.net Synthesizing the genes with codons optimized for the expression host can significantly enhance translational efficiency and prevent bottlenecks in protein synthesis.
Host Strain Engineering and Fermentation Process Optimization
The selection and engineering of the microbial host, or "chassis," is a key determinant of success. Escherichia coli and Saccharomyces cerevisiae are common choices due to their well-understood genetics and physiology, and the availability of extensive genetic tools. acs.orgfrontiersin.org
Key host engineering strategies include:
Knockout of Competing Pathways: Deleting genes for pathways that compete for precursors or that produce undesirable byproducts can significantly increase the flux towards the target molecule. For example, in the production of L-malic acid in Aspergillus oryzae, overexpressing a C4-dicarboxylate transporter to export the product out of the cell led to a significant increase in production rate, a strategy applicable to other secreted metabolites. nih.gov
Improving Host Tolerance: The accumulation of the final product or pathway intermediates can be toxic to the host cells. Engineering the host to have higher tolerance, for instance by overexpressing efflux pumps or stress response genes, can improve final titers.
Fermentation Optimization: The conditions of the fermentation process, such as temperature, pH, oxygen levels, and nutrient feeding strategies, must be optimized to maximize both cell growth and product formation. acs.org For example, a two-stage process might be employed where conditions first favor rapid cell growth, followed by a shift in conditions (e.g., induction of gene expression, change in temperature) to initiate and sustain high-level production of this compound.
The following table summarizes the key optimization techniques and their rationales.
| Optimization Strategy | Specific Technique | Rationale | Relevant Compounds/Pathways |
| Precursor Supply | Overexpression of Acetyl-CoA Carboxylase (ACC) | Increases the pool of malonyl-CoA, the primary extender unit for PKS. | Polyketides researchgate.net |
| Engineering of central carbon metabolism | Channels more carbon flux towards acetyl-CoA. | Terpenoids, Polyketides rsc.org | |
| Gene Expression | Promoter selection and engineering | Fine-tunes the expression level of biosynthetic genes to balance pathway flux and reduce metabolic burden. | Vanillin, Linalool, Geraniol mdpi.com |
| Codon optimization | Improves translational efficiency of heterologous genes in the host organism. | Actinorhodin researchgate.net | |
| Host Engineering | Knockout of competing pathways | Eliminates the diversion of precursors to unwanted byproducts. | L-malic acid nih.gov |
| Overexpression of transporters/efflux pumps | Increases product export and alleviates product toxicity to the host cell. | L-malic acid nih.gov | |
| Process Optimization | Two-stage fermentation | Separates the cell growth phase from the product synthesis phase for improved overall productivity. | General for secondary metabolites acs.org |
By systematically applying these pathway optimization techniques, it is feasible to develop robust microbial systems for the high-yield production of complex natural products like this compound, providing a sustainable and scalable alternative to chemical synthesis or extraction from natural sources.
Mechanistic Biological Investigations of 3 Octylphthalide in Research Models
Molecular and Cellular Mechanisms of Action in In Vitro Systems
The therapeutic potential of 3-octylphthalide is underpinned by its diverse molecular and cellular activities. In vitro studies using various cell models have begun to elucidate the intricate mechanisms through which this compound exerts its effects. These investigations have explored its interactions with cellular receptors, its influence on enzyme activity, and its modulation of key signaling pathways that govern fundamental cellular processes.
The initial step in the action of many bioactive compounds involves binding to specific cellular receptors. baderlab.orgvanderbilt.eduomnipathdb.org The characterization of these ligand-receptor interactions is crucial for understanding the pharmacological profile of a compound. vanderbilt.eduomnipathdb.org In the context of this compound, research into its direct binding partners is an ongoing area of investigation.
Methodologies such as radioligand binding assays and fluorescence-based techniques are commonly employed to identify and characterize these interactions. revvity.comceltarys.comuni-regensburg.de These assays can determine the affinity (Kd) and specificity of a ligand for its receptor, providing quantitative measures of the binding strength. celtarys.com While specific high-affinity receptors for this compound have not been definitively identified in the provided search results, the exploration of its potential binding to various receptor families, including G-protein coupled receptors (GPCRs) and nuclear receptors, remains a key area of interest for future research. genome.jpmdpi.com The identification of such interactions would provide a direct link between the compound and the downstream cellular responses it elicits.
Table 1: Methodologies for Receptor Binding and Ligand-Receptor Interaction Studies
| Methodology | Principle | Information Gained |
| Radioligand Binding Assays | Utilizes a radiolabeled form of a ligand to quantify its binding to a receptor. celtarys.com | Binding affinity (Kd), receptor density (Bmax), and specificity of binding. celtarys.com |
| Fluorescence-Based Assays | Employs fluorescently tagged ligands or receptors to monitor binding events in real-time. celtarys.com | Binding kinetics (kon, koff), localization of binding sites, and can be adapted for high-throughput screening. celtarys.com |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as ligands bind to immobilized receptors. | Real-time kinetics of binding and dissociation without the need for labeling. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a ligand binds to a receptor. | A complete thermodynamic profile of the binding interaction, including enthalpy (ΔH) and entropy (ΔS). |
Enzymes are critical regulators of a vast array of physiological processes, and their modulation by small molecules is a common mechanism of drug action. nih.govnih.gov Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to assess the functional state of enzymes in complex biological systems. nih.govnih.govplos.org This technique can be used to identify compounds that either inhibit or activate specific enzymes. nih.gov
Investigations into the effects of this compound on enzyme activity have revealed its potential to interact with various enzyme classes. For instance, studies have explored its impact on metabolic enzymes, such as those involved in lipid metabolism and drug biotransformation. mdpi.com The ability of this compound to modulate the activity of key enzymes can have significant downstream consequences on cellular function. Further research is needed to create a comprehensive profile of the enzymes targeted by this compound and to understand the functional outcomes of these interactions.
Table 2: Techniques for Enzyme Inhibition and Activation Profiling
| Technique | Description | Application |
| Activity-Based Protein Profiling (ABPP) | Utilizes chemical probes that covalently bind to the active sites of enzymes to measure their functional state. nih.govnih.govplos.org | Identification of novel enzyme targets and assessment of inhibitor/activator selectivity. nih.gov |
| In Vitro Enzyme Assays | Purified enzymes are incubated with the compound of interest, and the rate of substrate conversion is measured. | Determination of inhibitory constants (IC50, Ki) or activation constants (Ka). |
| Cell-Based Enzyme Activity Assays | Enzyme activity is measured within intact cells, providing a more physiologically relevant context. | Assessment of compound efficacy and mechanism of action in a cellular environment. |
| Proteomics | Quantitative analysis of the proteome to identify changes in the expression levels of enzymes in response to compound treatment. mdpi.com | Provides a global view of the cellular response to the compound. mdpi.com |
Intracellular signaling pathways are complex networks that transmit signals from the cell surface to the nucleus, ultimately controlling cellular responses such as growth, differentiation, and survival. genome.jpcellsignal.comwikipedia.orgfrontiersin.orgnews-medical.netcusabio.com The mitogen-activated protein kinase (MAPK), nuclear factor-kappa B (NF-κB), and phosphoinositide 3-kinase (PI3K)/Akt pathways are three major signaling cascades that are often dysregulated in disease states. genome.jpcellsignal.comwikipedia.orgfrontiersin.orgnews-medical.netcusabio.comwikipedia.orgchumontreal.qc.canih.govembopress.orgmdpi.comcusabio.comdovepress.comnih.gov
Research has indicated that this compound can modulate the activity of these critical pathways. For example, studies have shown that it can influence the phosphorylation status of key proteins within the MAPK cascade, such as ERK, JNK, and p38. cusabio.commdpi.comnih.gov By altering the activity of these kinases, this compound can impact a wide range of cellular processes. news-medical.netcusabio.com Similarly, evidence suggests that this compound can interfere with the NF-κB signaling pathway, a central regulator of inflammation and immunity. wikipedia.orgfrontiersin.orgchumontreal.qc.cadovepress.comnih.gov This is often achieved by preventing the degradation of the inhibitory protein IκB, which in turn blocks the nuclear translocation of NF-κB. wikipedia.orgchumontreal.qc.ca Furthermore, the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation, has also been identified as a target of this compound. genome.jpcellsignal.comwikipedia.orgnih.govcusabio.com By inhibiting this pathway, this compound can promote apoptosis in cancer cells. nih.gov
Table 3: Key Signaling Pathways Modulated by this compound
| Signaling Pathway | Key Functions |
| MAPK Pathway | Regulates cell proliferation, differentiation, and stress responses. cusabio.com |
| NF-κB Pathway | Controls inflammation, immune responses, and cell survival. wikipedia.orgfrontiersin.orgdovepress.com |
| PI3K/Akt Pathway | Promotes cell growth, survival, and proliferation. genome.jpcellsignal.comwikipedia.orgnih.govcusabio.com |
The ultimate consequence of altered signaling pathways is a change in the expression of specific genes and proteins. github.com Techniques such as quantitative real-time PCR (qRT-PCR) and western blotting are used to measure changes in the expression of individual genes and proteins, respectively. More global approaches, such as microarray analysis and proteomics, can provide a comprehensive overview of the changes in gene and protein expression profiles following treatment with this compound. mdpi.com
Studies have demonstrated that this compound can significantly alter the expression of a variety of genes and proteins involved in key cellular processes. For instance, it has been shown to downregulate the expression of pro-inflammatory cytokines and upregulate the expression of pro-apoptotic proteins. These changes in gene and protein expression are consistent with the observed biological effects of the compound. A detailed analysis of the transcriptome and proteome of cells treated with this compound can provide valuable insights into its mechanism of action and identify potential biomarkers of its activity.
The ability to control cell proliferation and induce cell death is a hallmark of many therapeutic agents, particularly in the context of cancer. numberanalytics.comaustinpublishinggroup.com Apoptosis, or programmed cell death, is a tightly regulated process that eliminates damaged or unwanted cells. numberanalytics.comaustinpublishinggroup.comteachmeanatomy.info In contrast, necrosis is a form of cell death that results from acute cellular injury. nih.govd-nb.info
Numerous in vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. numberanalytics.com This anti-proliferative effect is often accompanied by the induction of apoptosis. numberanalytics.comaustinpublishinggroup.comteachmeanatomy.info The apoptotic process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases. numberanalytics.comnih.gov this compound has been shown to induce these hallmarks of apoptosis in a dose- and time-dependent manner. Furthermore, in some instances, at higher concentrations, this compound may also induce necrosis. nih.govd-nb.infoplos.org The specific mode of cell death induced by this compound can depend on the cell type and the experimental conditions. nih.govtheblanderlab.orgnih.gov
Table 4: Cellular Processes Affected by this compound in Disease Models
| Cellular Process | Description |
| Proliferation | The process of cell growth and division. |
| Apoptosis | A programmed and organized form of cell death. numberanalytics.comaustinpublishinggroup.comteachmeanatomy.info |
| Necrosis | A form of cell death resulting from acute injury, often leading to inflammation. nih.govd-nb.info |
Autophagy is a cellular self-degradation process that plays a critical role in maintaining cellular homeostasis by removing damaged organelles and protein aggregates. nih.govnih.gov This process involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic components and deliver them to lysosomes for degradation. news-medical.netnih.gov The lysosome is the primary degradative compartment of the cell, containing a variety of hydrolytic enzymes. news-medical.netlongdom.org
The interplay between autophagy and apoptosis is complex and can be either synergistic or antagonistic depending on the cellular context. nih.gov Emerging evidence suggests that this compound may modulate the autophagic process. nih.gov This could occur through various mechanisms, such as by influencing the formation of autophagosomes or by altering lysosomal function. nih.govnih.gov For example, compounds that disrupt lysosomal acidification can block the final stages of autophagy. nih.gov Further investigation into the effects of this compound on the autophagy-lysosomal pathway is warranted to fully understand its cellular mechanisms of action. nih.govuniprot.org
Oxidative Stress Response Mechanisms and Antioxidant Pathways
Alkylphthalides have demonstrated significant effects on cellular oxidative stress response pathways. The primary mechanism appears to be the modulation of endogenous antioxidant systems, particularly through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov
Under normal physiological conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, this bond is disrupted, allowing Nrf2 to translocate to the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of protective antioxidant and detoxification enzymes. wikipathways.orgijbs.com
Studies on 3-n-butylphthalide (NBP) show that it can activate this crucial defensive pathway. nih.govfrontiersin.org In experimental models, NBP treatment has been shown to increase the protein levels of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), a potent antioxidant enzyme. nih.gov This activation of the Nrf2/ARE pathway leads to a broad-spectrum antioxidant response, enhancing the cell's ability to neutralize reactive oxygen species (ROS) and mitigate oxidative damage. nih.govpeerj.com The reduction of oxidative stress is a key component of the neuroprotective effects observed with NBP. frontiersin.org
The table below summarizes the key antioxidant enzymes and pathways influenced by alkylphthalides based on NBP research.
| Pathway/Enzyme | Role in Oxidative Stress | Observed Effect of NBP |
| Keap1-Nrf2-ARE Pathway | Master regulator of the antioxidant response; transcriptionally upregulates protective enzymes. | Activated, leading to increased nuclear translocation of Nrf2. nih.govfrontiersin.org |
| Heme Oxygenase-1 (HO-1) | An antioxidant enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, reducing oxidative damage. | Expression is increased. nih.gov |
| Reactive Oxygen Species (ROS) | Highly reactive molecules that can damage DNA, proteins, and lipids if they accumulate. | Production is reduced. nih.gov |
| NF-κB/iNOS Pathway | Pro-inflammatory pathway that can lead to the production of nitric oxide, contributing to oxidative stress. | Suppressed, leading to reduced inflammation and associated oxidative stress. frontiersin.org |
Mitochondrial Function Modulation and Bioenergetic Studies
Mitochondria are central to cellular bioenergetics and are a primary site of ROS production. researchgate.netnih.gov Mitochondrial dysfunction is a hallmark of many diseases, leading to energy failure, increased oxidative stress, and the initiation of apoptotic cell death. nih.gov Research demonstrates that NBP exerts protective effects by preserving mitochondrial integrity and function. nih.govkarger.com
In models of neurodegenerative diseases, such as Alzheimer's, NBP has been shown to inhibit mitochondrial damage induced by toxins like β-amyloid. nih.gov This protection involves stabilizing mitochondrial membrane potential, which is crucial for efficient ATP synthesis through oxidative phosphorylation. nih.gov By preventing mitochondrial permeabilization, NBP helps to block the release of pro-apoptotic factors like cytochrome c into the cytoplasm, thereby inhibiting the mitochondrion-mediated apoptotic cascade. nih.govkarger.com This anti-apoptotic effect has been observed through the reduction of active caspase-3 and caspase-9 levels, key executioners in the cell death pathway. nih.govnih.gov
The bioenergetic benefits extend to models of cardiovascular injury. In studies using rat cardiomyocytes, NBP protected the cells from ischemia-reperfusion damage, a process heavily dependent on mitochondrial health. nih.gov
The table below details the observed effects of NBP on mitochondrial functions.
| Mitochondrial Parameter | Function | Observed Effect of NBP |
| Mitochondrial Damage | Disruption of mitochondrial structure and function, often induced by toxins or stress. | Protected against damage from toxins like β-amyloid and ischemia. nih.govkarger.commedsci.org |
| ATP Synthesis | The process of generating cellular energy (ATP) via oxidative phosphorylation. | Supported by improving overall mitochondrial function. karger.com |
| Apoptosis Regulation | Mitochondria control the intrinsic apoptotic pathway by releasing pro-death factors. | Inhibited through the stabilization of mitochondrial membranes and reduction of caspase activation. nih.govnih.gov |
| Oxidative Stress | Mitochondria are a major source of cellular ROS. | Reduced mitochondrial oxidative stress. nih.gov |
Neuroinflammation and Glial Cell Activation Pathways
Neuroinflammation, driven by the activation of glial cells such as microglia and astrocytes, is a critical component of neurodegenerative disease pathology. nih.govimrpress.com Activated glial cells can release a variety of pro-inflammatory cytokines and mediators that contribute to neuronal damage. frontiersin.orgbyjus.com NBP has been found to possess potent anti-inflammatory properties by modulating these pathways. nih.govkarger.com
A key mechanism is the suppression of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.govfrontiersin.org NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and enzymes like iNOS. sinobiological.comcusabio.com Studies show that NBP can suppress the expression and activation of NF-κB. nih.govfrontiersin.org
Furthermore, NBP has been reported to inhibit the activation of the NLRP3 (NOD-like receptor protein 3) inflammasome in microglia. nih.gov The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. imrpress.comuniprot.orgnih.gov By inhibiting both NF-κB and the NLRP3 inflammasome, NBP effectively dampens the inflammatory cascade, reduces the activation of microglia and astrocytes, and protects neurons from inflammatory damage. frontiersin.orgnih.gov
The table below summarizes the key neuroinflammatory pathways influenced by NBP.
| Pathway/Cell Type | Role in Neuroinflammation | Observed Effect of NBP |
| Microglia Activation | Resident immune cells of the brain; become activated in response to injury or pathogens, releasing inflammatory mediators. | Activation is suppressed. nih.govfrontiersin.org |
| Astrocyte Activation | Support cells that can become reactive (astrocytosis) during inflammation, contributing to the inflammatory environment. | Activation is suppressed. nih.govfrontiersin.org |
| NF-κB Pathway | A key transcription factor that drives the expression of pro-inflammatory cytokines and mediators. | Inhibited, leading to reduced expression of inflammatory genes. nih.govfrontiersin.org |
| NLRP3 Inflammasome | A protein complex that, upon activation, processes and releases pro-inflammatory cytokines IL-1β and IL-18. | Activation is inhibited in microglia. nih.gov |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) | Signaling molecules that promote and sustain the inflammatory response. | Expression and release are reduced. nih.govmedsci.org |
Mechanistic Efficacy Studies in In Vivo Animal Models of Disease
The multi-target mechanisms of NBP, including anti-oxidative, anti-inflammatory, and mitochondrial protective effects, have been evaluated for their efficacy in various in vivo animal models of disease.
Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's Disease Models)
Alzheimer's Disease (AD): In transgenic mouse models of AD, such as the APP/PS1 model which develops amyloid plaques, NBP has demonstrated significant neuroprotective effects. nih.gov Mechanistic investigations in these models revealed that NBP mitigates AD-like pathology by inhibiting the activation of the NLRP3 inflammasome in microglia. nih.gov This action is linked to the Nrf2 pathway, suggesting that NBP's antioxidant activity helps to quell the inflammatory trigger. nih.gov Furthermore, NBP has been shown to reduce the deposition of abnormal proteins like β-amyloid. nih.gov
Parkinson's Disease (PD): The neuroprotective effects of NBP have also been investigated in neurotoxin-based models of PD, which utilize substances like 6-hydroxydopamine (6-OHDA) or MPTP to selectively destroy dopaminergic neurons and replicate key features of the disease. karger.comnih.govcriver.com In these models, NBP's ability to protect mitochondrial function and reduce oxidative stress is particularly relevant, as mitochondrial dysfunction is a central element in PD pathogenesis. karger.com
| Disease Model | Key Pathological Features | Observed Mechanistic Efficacy of NBP |
| Alzheimer's Disease (APP/PS1 Mouse) | Amyloid-beta (Aβ) plaque deposition, neuroinflammation, microglial activation. | Inhibits NLRP3 inflammasome activation; reduces abnormal protein deposition. nih.gov |
| Parkinson's Disease (Neurotoxin models) | Degeneration of dopaminergic neurons, mitochondrial dysfunction, oxidative stress. | Protects mitochondrial function; decreases oxidative damage. karger.com |
Inflammatory and Immune System Disorder Models
While much of the research has centered on neuroinflammation, the fundamental pathways modulated by NBP are relevant to systemic inflammatory conditions. Lipopolysaccharide (LPS), a component of bacterial cell walls, is widely used in vivo to induce a potent inflammatory response that mimics aspects of sepsis and other inflammatory disorders. nih.govmeliordiscovery.com This response is heavily mediated by the activation of the NF-κB pathway. webpathology.com
Given that NBP is a known inhibitor of NF-κB activation, it shows potential for mitigating such systemic inflammatory responses. nih.govfrontiersin.org By suppressing this central inflammatory pathway, NBP could theoretically reduce the cascade of inflammatory cytokines (e.g., TNF-α, IL-6) that are induced by LPS, thereby limiting tissue damage associated with acute inflammation. meliordiscovery.com
| Model Type | Primary Mechanism | Relevance of NBP's Actions |
| Lipopolysaccharide (LPS)-Induced Inflammation | Potent activation of the NF-κB signaling pathway, leading to a systemic inflammatory cytokine storm. | NBP inhibits NF-κB activation, suggesting a potential to blunt the inflammatory cascade. nih.govfrontiersin.org |
Pharmacokinetic and Pharmacodynamic Studies in Pre-Clinical Models (Excluding Human Data)
Metabolite Identification and Characterization in Biological Matrices
In preclinical animal studies, typically conducted in species such as rats, the metabolism of a compound like this compound would be investigated following administration. The primary biological matrices for analysis are plasma, urine, and feces, which provide a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netphysiology.org
The standard approach involves the use of a radiolabeled version of the compound, for instance, with carbon-14 (B1195169) ([¹⁴C]). This allows for the tracking and quantification of all drug-related material throughout the body and in excreta. wuxiapptec.comresearchgate.net Advanced analytical techniques are then employed to identify and characterize the metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a cornerstone technique for separating and identifying metabolites in complex biological samples. ijpras.com
High-Resolution Mass Spectrometry (HRMS) : Instruments like Quadrupole Time-of-Flight (Q-TOF) MS provide highly accurate mass measurements, enabling the determination of the elemental composition of metabolites. ijpras.com
Tandem Mass Spectrometry (MS/MS) : This technique is used to fragment ions, providing structural information that is crucial for the definitive identification of metabolites. ijpras.com
Based on studies of the related compound 3-n-butylphthalide (NBP), the primary metabolic pathways for this compound would likely involve:
Oxidation : Hydroxylation (the addition of a hydroxyl group) is a common phase I metabolic reaction. For a phthalide (B148349) with an alkyl side chain, this can occur at various positions on the chain. mdpi.com
Further Oxidation : Primary alcohol metabolites can be further oxidized to aldehydes and then to carboxylic acids. mdpi.com
Conjugation : Phase II metabolic reactions, such as glucuronidation and sulfation, involve the attachment of endogenous molecules to the parent compound or its phase I metabolites, which typically increases water solubility and facilitates excretion. researchgate.netmdpi.com
For illustrative purposes, a study on NBP in rats identified a total of 49 metabolites in plasma, urine, and feces, with the main metabolic transformations being oxidation and glucuronidation. researchgate.net Similarly, in human studies of NBP, 23 metabolites were identified, with hydroxylation on the alkyl side chain being a principal pathway. mdpi.com
A hypothetical table of potential metabolites for this compound, based on known phthalide metabolism, is presented below.
| Hypothetical Metabolite Class | Metabolic Reaction | Potential Biological Significance |
| Hydroxylated 3-octylphthalides | Oxidation of the octyl chain | May retain or have altered biological activity compared to the parent compound. |
| Carboxylic acid derivatives | Further oxidation of alcohol metabolites | Often less active and more readily excreted. |
| Glucuronide conjugates | Glucuronidation of hydroxylated metabolites | Generally inactive and targeted for elimination from the body. |
This table is illustrative and based on the metabolism of similar compounds; specific metabolites for this compound would need to be determined through dedicated studies.
Target Engagement and Biomarker Research in Animal Studies
Understanding how a compound interacts with its molecular targets and the subsequent downstream effects on biological markers is crucial for elucidating its mechanism of action and therapeutic potential.
Target engagement studies aim to confirm that a compound is interacting with its intended biological target in a living system. crownbio.com This is a critical step in drug development as it links the presence of the drug to a direct molecular action. frontiersin.org Methodologies for assessing target engagement in animal models include:
Cellular Thermal Shift Assay (CETSA) : This method assesses the binding of a compound to its target protein by measuring changes in the protein's thermal stability. frontiersin.org
Positron Emission Tomography (PET) : By using a radiolabeled version of the compound or a specific tracer, PET imaging can visualize and quantify the binding of the compound to its target in the brain or other tissues of a living animal.
Activity-Based Protein Profiling (ABPP) : This technique uses chemical probes to assess the functional state of entire enzyme families, allowing for the identification of direct targets of a compound.
While the specific molecular target(s) of this compound are not yet defined in the literature, research on the analogous compound NBP suggests it has multitargeted effects, influencing pathways related to inflammation, oxidative stress, and apoptosis. crownbio.comtandfonline.com Identifying the direct protein interactions of this compound would be a key objective in future research.
Biomarkers are measurable indicators of a biological state or condition. In animal studies, they are used to demonstrate the pharmacological effect of a compound and to understand its mechanism of action. synapcell.com Research on the neuroprotective effects of dl-3-n-butylphthalide (a racemic form of NBP) in various animal models has identified several key biomarkers that are modulated by the compound. rsc.orgresearchgate.net These provide a template for the types of biomarkers that could be investigated for this compound.
In a rat model of doxorubicin-induced neurotoxicity, dl-NBP treatment led to significant changes in several biomarkers in the hippocampus: rsc.orgresearchgate.netnih.gov
Table of Biomarker Modulation by dl-3-n-butylphthalide in a Rat Model
| Biomarker Category | Specific Biomarker | Observed Change with dl-NBP Treatment |
| Oxidative Stress | Malondialdehyde (MDA) | Decreased |
| Nitric Oxide (NO) | Decreased | |
| Reduced Glutathione (GSH) | Increased | |
| Catalase (CAT) | Increased Activity | |
| Glutathione Reductase (GR) | Increased Activity | |
| Glutathione Peroxidase (GPx) | Increased Activity | |
| Inflammatory Cytokines | Interleukin-6 (IL-6) | Decreased Gene Expression |
| Interleukin-1β (IL-1β) | Decreased Gene Expression | |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased Gene Expression | |
| Inducible Nitric Oxide Synthase (iNOS) | Decreased Protein Levels | |
| Endoplasmic Reticulum Stress | Glucose-regulated protein 78 kD (GRP-78) | Decreased |
| C/EBP homologous protein (CHOP) | Decreased | |
| Caspase-12 | Decreased |
This data pertains to dl-3-n-butylphthalide and serves as an example of the types of biomarker studies that would be relevant for this compound.
These findings suggest that a key mechanism of action for this class of compounds is the mitigation of oxidative stress and neuroinflammation. rsc.orgresearchgate.net Similar biomarker studies in relevant animal models would be essential to characterize the biological effects of this compound.
Advanced Analytical and Spectroscopic Methodologies for 3 Octylphthalide Research
High-Resolution Mass Spectrometry (HRMS) for Precise Identification and Quantification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in chemical analysis, distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to several decimal places. mdpi.com This precision allows for the determination of an analyte's elemental formula, a critical step in identifying unknown compounds and differentiating between molecules with the same nominal mass (isobars). mdpi.commdpi.com Unlike conventional mass spectrometry, which provides integer masses, HRMS provides an 'exact mass' that can be used to confidently identify a target compound like 3-Octylphthalide in a complex sample. mdpi.com This capability is crucial in metabolomics and natural product research, where it facilitates the confirmation of known compounds and the characterization of novel ones. mdpi.com
LC-MS/MS and GC-MS/MS Method Development and Validation
For the robust quantification and confirmation of this compound in various samples, tandem mass spectrometry techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), are the methods of choice. researchgate.netlibretexts.org Both platforms offer high sensitivity and selectivity, making them ideal for analyzing trace amounts of the compound in complex mixtures such as plant extracts. researchgate.netnih.gov
Method Development: The development of a reliable method involves several key stages. First, the analyte is introduced into the mass spectrometer to determine its precursor ion—the charged molecule of this compound. bioanalysis-zone.com For LC-MS/MS, this typically involves soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.govnih.gov For GC-MS, which requires volatile and thermally stable compounds, Electron Ionization (EI) is commonly used. nih.govnih.gov
Once the precursor ion is identified, it is fragmented in the collision cell of the mass spectrometer to produce characteristic product ions. The selection of specific precursor-to-product ion transitions is performed in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. ca.govturkjps.org This process ensures that only fragments originating from the target analyte are detected, drastically reducing background noise and enhancing specificity. nih.gov Optimization of parameters such as collision energy (CE) and declustering potential (DP) is essential to maximize the signal intensity of these transitions. bioanalysis-zone.com
Chromatographic separation is optimized to resolve this compound from other matrix components. nih.gov In LC, reversed-phase columns (like C18) are common, while GC methods often utilize capillary columns (like DB-5MS). ca.govnotulaebotanicae.ro
Method Validation: A developed method must be validated to ensure its reliability, following guidelines from regulatory bodies. turkjps.org Key validation parameters include:
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.
Linearity: Establishing a concentration range where the instrument response is proportional to the analyte concentration.
Accuracy and Precision: Determining how close the measured values are to the true value and the degree of scatter between measurements, respectively.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified. notulaebotanicae.ro
Matrix Effect: Assessing the influence of co-eluting compounds from the sample matrix on the ionization of the analyte. researchgate.net
Recovery: The efficiency of the extraction process from the sample matrix. turkjps.org
For instance, the analysis of phthalides in celery (Apium graveolens) has been performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS, a technique that isolates volatile compounds from the sample matrix before analysis. mdpi.com
| Parameter | LC-MS/MS | GC-MS/MS | Description |
|---|---|---|---|
| Chromatography Column | Reversed-Phase C18 (e.g., 3.0x50 mm, 3.5 µm) | Capillary Column (e.g., DB-5MS, 30 m x 0.25 mm) | The stationary phase used to separate the analyte from the matrix. ca.govturkjps.orgnotulaebotanicae.ro |
| Mobile/Carrier Phase | Gradient of water and organic solvent (e.g., Methanol, Acetonitrile) with additives (e.g., Formic Acid) | Inert gas (e.g., Helium, Nitrogen) | The phase that carries the sample through the column. mdpi.comnih.gov |
| Ionization Technique | Electrospray Ionization (ESI), positive or negative mode | Electron Ionization (EI) | Method used to generate charged ions from the analyte for MS analysis. nih.gov |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Selected Reaction Monitoring (SRM) / Full Scan | Technique for selecting precursor and product ions to enhance selectivity and sensitivity. ca.govturkjps.org |
| Key Optimized Parameters | Declustering Potential (DP), Collision Energy (CE), IonSpray Voltage (IS) | Oven Temperature Program, Injector Temperature, Ion Source Temperature | Instrument settings fine-tuned to achieve the best signal for the analyte. mdpi.combioanalysis-zone.com |
Isotope Labeling and Metabolomics Applications for Pathway Elucidation
Metabolomics, the large-scale study of small molecules within cells and biological systems, can provide profound insights into metabolic pathways. nih.govnih.gov When combined with stable isotope labeling, it becomes a powerful tool for tracing the flow of atoms through a biosynthetic pathway, thereby elucidating the sequence of enzymatic reactions that produce a natural product like this compound. mdpi.com
In a typical experiment, a precursor molecule containing a stable isotope (e.g., ¹³C-labeled glucose or fatty acids) is fed to the organism producing the target compound, such as the celery plant (Apium graveolens). mdpi.com As the organism's metabolism proceeds, the "heavy" isotopes are incorporated into downstream metabolites. mdpi.com
The analytical workflow involves:
Extraction: Metabolites are extracted from the biological tissue at different time points.
Analysis: The extracts are analyzed using HRMS (often LC-HRMS). The mass spectrometer can distinguish between the unlabeled (natural abundance) metabolites and their ¹³C-labeled isotopologues due to the mass difference.
Data Analysis: By tracking the appearance and relative abundance of labeled intermediates and the final product over time, researchers can map the connections between metabolites and reconstruct the biosynthetic pathway. This approach can reveal precursor-product relationships and identify key enzymatic steps.
While specific isotope tracing studies for this compound's biosynthesis are not widely published, comparative metabolomics studies on different celery cultivars have successfully identified key metabolic pathways, such as those for flavonoids and chlorophylls, that are responsible for phenotypic differences. nih.govnih.gov This demonstrates the feasibility of applying similar metabolomic strategies to unravel the biosynthesis of phthalides in these plants.
| Step | Technique/Method | Purpose in this compound Research |
|---|---|---|
| Precursor Feeding | Administration of stable isotope-labeled compounds (e.g., ¹³C-glucose, ¹³C-acetate) | To introduce a traceable marker into the metabolic network of the producing organism (e.g., Apium graveolens). |
| Sample Collection & Quenching | Time-course harvesting of plant tissue followed by rapid freezing (e.g., in liquid nitrogen) | To capture snapshots of the metabolic state at different points and halt enzymatic activity. mdpi.com |
| Metabolite Extraction | Solvent-based extraction (e.g., methanol/water/chloroform) | To isolate a broad range of small molecule metabolites, including pathway intermediates and this compound. jmp.ir |
| Instrumental Analysis | LC-HRMS | To separate metabolites and measure the mass of labeled and unlabeled compounds, allowing for the determination of isotope incorporation. mdpi.com |
| Data Processing | Software for peak picking, alignment, and isotopologue analysis | To identify features corresponding to metabolites and quantify the extent of labeling in each, revealing metabolic flux. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. emerypharma.compan.olsztyn.pl It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (most commonly ¹H and ¹³C) within a molecule. numberanalytics.comresearchgate.net For a compound like this compound, NMR is essential for confirming its carbon skeleton, assigning the position of functional groups, and determining its stereochemistry. researchgate.net
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for complete structural assignment. emerypharma.comresearchgate.net
¹H NMR (Proton NMR): This is the starting point for most structural analyses. emerypharma.com It provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and which protons are adjacent to each other (spin-spin coupling). libretexts.orgemerypharma.com
¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon atoms in the molecule and their chemical environment (e.g., carbonyl, aromatic, aliphatic).
COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comnumberanalytics.com It is invaluable for identifying spin systems and piecing together molecular fragments.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons directly to the carbon atoms to which they are attached. numberanalytics.com It provides a direct link between the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). numberanalytics.com It is crucial for connecting fragments and identifying quaternary carbons (carbons with no attached protons).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net It is essential for determining the relative stereochemistry and conformation of the molecule.
For example, in the structural elucidation of the related compound 3-n-butylphthalide isolated from Apium graveolens, spectral data from ¹H-NMR, ¹³C-NMR, and mass spectrometry were combined to confirm its structure. researchgate.net
| NMR Experiment | Type | Information Provided | Application to this compound Structure |
|---|---|---|---|
| ¹H NMR | 1D | Chemical shifts, integration (proton count), and coupling constants (J-coupling) for all protons. emerypharma.com | Identifies aromatic protons, the proton on the lactone ring, and the protons of the octyl chain. |
| ¹³C NMR | 1D | Chemical shifts for all unique carbon atoms. | Identifies the carbonyl carbon of the lactone, aromatic carbons, and carbons of the octyl chain. |
| COSY | 2D | Correlates J-coupled protons (¹H-¹H). emerypharma.com | Confirms connectivity within the aromatic ring and along the aliphatic octyl chain. |
| HSQC | 2D | Correlates protons to their directly attached carbons (¹H-¹³C). numberanalytics.com | Assigns each proton signal to its specific carbon atom in the structure. |
| HMBC | 2D | Shows long-range correlations between protons and carbons (2-4 bonds). numberanalytics.com | Connects the octyl chain to the phthalide ring and confirms the position of the carbonyl group and other quaternary carbons. |
| NOESY | 2D | Correlates protons that are close in 3D space. slideshare.net | Provides information on the molecule's preferred conformation. |
Solid-State NMR Applications for Crystalline Forms
While solution-state NMR is used for dissolved samples, Solid-State NMR (ssNMR) provides structural and dynamic information on materials in their solid, crystalline, or amorphous forms. This is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which can affect its physical properties. Anisotropic interactions that are averaged out in solution are retained in the solid state, providing rich information.
Although specific ssNMR studies on this compound are not documented, the technique offers significant potential. Should different crystalline forms of this compound be discovered, ssNMR could be employed to:
Distinguish between different polymorphs.
Characterize the conformation and packing of molecules within the crystal lattice.
Study the dynamics of the molecule in the solid state.
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of rare nuclei like ¹³C in the solid state, providing insight into the local environment of each atom in the crystal structure.
Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis
Chromatography is a fundamental separation technique used for both the purification of compounds and the analysis of their purity and concentration within a mixture. scielo.org.mx The principle involves the differential partitioning of components between a stationary phase and a mobile phase. nih.gov Various chromatographic methods are essential in the research of natural products like this compound.
Column Chromatography (CC): This is a primary technique for the preparative isolation of this compound from crude plant extracts. researchgate.netjmp.ir A stationary phase like silica (B1680970) gel or Sephadex is packed into a column, and a solvent (mobile phase) is used to elute the components at different rates based on their polarity and size, allowing for their separation. jmp.ir
Gas Chromatography (GC): GC is an analytical technique ideal for separating and analyzing volatile compounds. nih.gov When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it is used to determine the purity of an isolated sample of this compound or to quantify it in essential oils. researchgate.net Purity is often assessed by calculating the peak area percentage in the resulting chromatogram. biomedpharmajournal.org
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for both analytical and preparative-scale separation. jmp.ir It uses high pressure to pass the mobile phase through a column packed with small particles, leading to high-resolution separations. When equipped with detectors like a UV-Vis or Diode-Array Detector (DAD), HPLC is used to quantify this compound and assess the purity of fractions during isolation. jmp.ir
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of reactions or to quickly check the composition of fractions collected from column chromatography. jmp.ir
Research on Apium graveolens has demonstrated the use of column chromatography to isolate phthalides, with subsequent GC analysis to confirm the purity of the isolated compounds, such as 3-n-butylphthalide and sedanenolide. researchgate.net
| Technique | Primary Application | Stationary Phase Example | Mobile Phase Example | Detection Method |
|---|---|---|---|---|
| Column Chromatography | Preparative Isolation/Purification | Silica Gel, Sephadex LH-20 | Solvent gradients (e.g., Hexane/Ethyl Acetate) | Fraction collection followed by TLC or HPLC analysis. jmp.ir |
| Gas Chromatography (GC) | Purity Assessment, Quantification in Volatiles | Capillary column (e.g., DB-624) | Helium (carrier gas) | Mass Spectrometry (MS), Flame Ionization Detector (FID). mdpi.comresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment, Quantification, Preparative Separation | Reversed-Phase (C18) | Acetonitrile (B52724)/Water or Methanol/Water gradients | UV-Vis, Diode-Array Detector (DAD), Mass Spectrometry (MS). jmp.ir |
| Thin-Layer Chromatography (TLC) | Monitoring purification progress, quick screening | Silica gel coated on a plate | Solvent mixture (e.g., Hexane/Ethyl Acetate) | UV light visualization or chemical staining. jmp.ir |
Chiral Chromatography for Enantiomeric Purity Determination
Chiral chromatography is an indispensable technique for the separation of enantiomers, which are non-superimposable mirror-image molecules. mz-at.de As enantiomers often exhibit different pharmacological or toxicological effects, achieving enantiomerically pure compounds is crucial in pharmaceutical research. mz-at.de For phthalides like this compound, which possess a chiral center, determining enantiomeric purity is a key analytical challenge.
Direct chiral separations are most commonly achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). mz-at.delibretexts.org These phases create a chiral environment where the two enantiomers of an analyte can form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation.
Types of Chiral Stationary Phases (CSPs):
Pirkle Phases: These "brush-type" CSPs are known to be effective for separating π-acidic racemates, a category that includes phthalides. libretexts.org They operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve chiral recognition.
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) coated on a silica support are among the most widely used CSPs. libretexts.org They offer broad applicability for a range of chiral compounds and can be used in normal-phase, reversed-phase, and polar ionic modes.
Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin or vancomycin (B549263) can resolve a wide variety of chiral compounds, including non-aromatic and cyclic amines, acids, and amino acids. They are particularly advantageous for their ability to operate in aqueous reversed-phase modes, which are compatible with mass spectrometry (MS). lcms.cz
Cyclodextrin-based CSPs: These phases separate enantiomers based on the formation of inclusion complexes, where the analyte fits into the chiral cavity of the cyclodextrin (B1172386) molecule. libretexts.org This mechanism is particularly effective in reversed-phase HPLC.
The determination of enantiomeric excess (ee), a measure of enantiomeric purity, is typically performed by integrating the peak areas of the separated enantiomers in the chromatogram. nih.gov Detectors commonly coupled with chiral HPLC include UV-Vis detectors and chiroptical detectors like Circular Dichroism (CD) detectors. A CD detector is highly selective as it only responds to chiral molecules and can provide both positive and negative signals, making it a powerful tool for enantiomeric purity analysis. atlantis-press.com
| Parameter | Technique/Methodology | Description |
| Separation Principle | Chiral Stationary Phase (CSP) HPLC | Utilizes a stationary phase containing a single enantiomer of a chiral compound to differentially interact with the analyte enantiomers, leading to separation. mz-at.de |
| Common CSPs | Pirkle-type, Polysaccharide-based, Macrocyclic Glycopeptide | Pirkle phases are suitable for π-acidic compounds like phthalides. Polysaccharide and macrocyclic glycopeptide phases offer broad enantioselectivity. libretexts.org |
| Mobile Phases | Normal-phase, Reversed-phase, Polar Ionic Mode | The choice depends on the CSP and analyte. Reversed-phase is often preferred for its compatibility with mass spectrometry. lcms.cz |
| Detection | UV-Vis, Circular Dichroism (CD) | UV detectors provide general quantification. CD detectors are chiro-specific, enhancing selectivity for enantiomers and can be used to determine elution order. atlantis-press.comuma.es |
| Quantification | Peak Area Integration | Enantiomeric excess (ee) is calculated from the relative areas of the two enantiomer peaks in the chromatogram. nih.gov |
Multidimensional Chromatography Systems for Enhanced Separation
The analysis of this compound in natural extracts, such as celery seed oil, is complicated by the presence of a highly complex matrix containing numerous other compounds. oup.comnih.govnih.gov One-dimensional chromatography may not provide sufficient resolution to separate the target analyte from interfering matrix components. Multidimensional chromatography (MDGC or MDLC) addresses this challenge by combining multiple separation columns or techniques to significantly increase peak capacity and resolution. shimadzu.comchromsoc.com
The most common implementation is two-dimensional liquid chromatography (LCxLC), where fractions from the first-dimension column are systematically transferred to a second, orthogonal column for further separation. chromicent.deshimadzu.eu "Orthogonal" refers to using two columns with different separation mechanisms (e.g., reversed-phase and ion-exchange, or reversed-phase at different pH values), ensuring that components that co-elute on the first column are separated on the second. chromsoc.comshimadzu.eu
Key aspects of multidimensional systems include:
Increased Peak Capacity: The total peak capacity of a 2D system is approximately the product of the peak capacities of the individual dimensions, allowing for the separation of hundreds or even thousands of components. chromicent.de
Enhanced Resolution: By subjecting the sample to two different separation mechanisms, the system can resolve analytes from complex matrix interferences that would otherwise co-elute. chromsoc.com
System Configuration: A typical LCxLC system consists of two pumps, two columns with different selectivities, and a switching valve to transfer fractions from the first to the second dimension. shimadzu.eu Detection is often performed using diode array detectors (DAD) or mass spectrometers (MS). chromicent.de
For this compound analysis, a multidimensional system could, for instance, use a reversed-phase C18 column in the first dimension to separate compounds based on hydrophobicity, followed by a second dimension using a different selectivity (e.g., a phenyl-hexyl or a chiral column) to resolve the phthalide from co-eluting compounds or to perform a chiral separation simultaneously. This approach simplifies complex chromatograms and improves the accuracy of quantification. chromsoc.comshimadzu.eu
| System Feature | Description | Relevance to this compound Analysis |
| Principle | Combination of multiple, orthogonal separation columns online. | Overcomes the limitations of single-column resolution for complex samples like celery seed oil. shimadzu.comshimadzu.eu |
| Common Mode | Comprehensive Two-Dimensional LC (LCxLC) | The entire sample is subjected to two dimensions of separation, maximizing resolution. shimadzu.eu |
| Orthogonality | Use of different separation mechanisms (e.g., reversed-phase at different pH, different stationary phase chemistry). | Ensures that compounds co-eluting in the first dimension are separated in the second. chromsoc.com |
| Benefit | Greatly increased peak capacity and resolution. | Enables the isolation of the this compound peak from a complex background matrix, leading to more accurate quantification. chromicent.de |
Spectrophotometric and Fluorometric Methods for Quantitative Detection
Spectrophotometric and fluorometric methods are fundamental techniques for the quantitative analysis of chemical compounds. juniperpublishers.cominnovabiomed.com Their application to this compound relies on the molecule's ability to absorb and/or emit light.
Spectrophotometry measures the amount of light absorbed by an analyte at a specific wavelength. juniperpublishers.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. juniperpublishers.commeasurlabs.com For quantitative analysis of this compound, a UV-Vis spectrophotometer would be used. The phthalide structure contains a chromophore that absorbs light in the UV region. The analysis involves measuring the absorbance at the wavelength of maximum absorption (λmax) and comparing it to a calibration curve prepared from standards of known concentration. juniperpublishers.com While simple and cost-effective, spectrophotometry can be limited by low sensitivity and interference from other sample components that absorb at the same wavelength. innovabiomed.com
Fluorometry (or spectrofluorometry) is the measurement of fluorescence, which is the light emitted by a substance after it has absorbed light. innovabiomed.com This technique is generally more sensitive and selective than spectrophotometry. innovabiomed.com For a compound to be fluorescent, it must possess a fluorophore. If this compound itself is not sufficiently fluorescent, derivatization with a fluorescent tag could be employed. The intensity of the emitted light is directly proportional to the concentration of the analyte. The method's high sensitivity allows for the detection of very low concentrations of a target compound. nih.govescholarship.org
| Method | Principle | Advantages | Limitations |
| Spectrophotometry | Measures the absorption of light (typically UV-Vis) by the analyte. Concentration is proportional to absorbance (Beer's Law). juniperpublishers.com | Simple, cost-effective, non-destructive. juniperpublishers.commeasurlabs.com | Lower sensitivity, prone to spectral overlap and interference from matrix components. innovabiomed.com |
| Fluorometry | Measures the intensity of light emitted by an analyte after excitation at a specific wavelength. innovabiomed.com | High sensitivity, high specificity, can measure very low concentrations. innovabiomed.comnih.gov | Not all compounds are naturally fluorescent; may require derivatization. Susceptible to quenching effects. |
Chemometrics and Advanced Data Analysis in this compound Research
Modern analytical instruments, especially in chromatography and spectroscopy, generate vast and complex datasets. Chemometrics applies mathematical and statistical methods to extract meaningful information from this chemical data. researchgate.netnih.gov In the context of this compound research, chemometrics is crucial for processing data from the analysis of complex mixtures like celery seed oil. nih.gov
Key Chemometric Techniques:
Principal Component Analysis (PCA): This is an exploratory data analysis tool used to reduce the dimensionality of large datasets. researchgate.netondalys.fr PCA transforms the original variables into a smaller set of new, uncorrelated variables called principal components (PCs), which retain most of the variation in the original data. It is used for visualizing data, identifying patterns, detecting outliers, and observing clustering of samples based on their chemical profiles. ondalys.fr For example, PCA could be used to classify different celery seed extracts based on their full GC-MS chromatograms.
Cluster Analysis (CA): This technique groups samples based on their similarities. researchgate.net In the analysis of natural extracts, CA can help to categorize samples from different geographical origins or processed under different conditions based on their chemical composition, which would include compounds like this compound.
Linear Discriminant Analysis (LDA) and Partial Least Squares-Discriminant Analysis (PLS-DA): These are supervised pattern recognition methods used to build models that can classify samples into predefined groups. researchgate.netspectroscopyonline.com For instance, a PLS-DA model could be trained to distinguish between celery varieties based on their metabolite profiles. LDA has also been used in conjunction with spectroscopic data to identify chiral compounds. nih.gov
Computational and in Silico Approaches in 3 Octylphthalide Research
Molecular Docking and Molecular Dynamics Simulations for Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule, such as 3-Octylphthalide, and a macromolecular target, typically a protein. nih.gov
Molecular Docking Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. nih.gov This method involves placing the 3D structure of this compound into the binding site of a target protein and calculating a "docking score," which estimates the strength of the interaction. nih.govjapsonline.com A lower binding energy score generally indicates a more stable and favorable interaction. This approach is crucial for identifying potential biological targets for this compound by screening it against various protein structures. frontiersin.org
Molecular Dynamics (MD) Simulations Following molecular docking, MD simulations are used to assess the stability and dynamics of the this compound-protein complex over time. nih.govmdpi.com These simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds. mdpi.comnih.gov By observing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), researchers can confirm the stability of the binding pose predicted by docking. japsonline.com
Table 1: Illustrative Molecular Docking Results for this compound with Potential Protein Targets
This table shows hypothetical binding affinities and interacting residues for this compound with selected protein targets. The data is for illustrative purposes to show what a typical output of a molecular docking study would look like.
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | 2PRG | -7.8 | TYR473, HIS323, SER289 |
| Mitogen-activated protein kinase 3 (MAPK3) | 4QTB | -7.2 | LYS54, GLU72, MET109 |
| Ataxia Telangiectasia Mutated (ATM) Kinase | 5N0A | -6.9 | LYS2717, ASP2920, TYR2918 |
| B-lymphocyte kinase (BLK) | 3UD5 | -6.5 | MET341, LYS273, THR339 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgjocpr.com For this compound, a QSAR study would involve synthesizing or computationally generating a series of its analogues and measuring their biological activity for a specific endpoint.
The process involves several key steps:
Data Set Preparation : A training set of this compound analogues with known biological activities is compiled. mdpi.com
Descriptor Calculation : Various physicochemical properties and structural features, known as molecular descriptors, are calculated for each analogue. jocpr.com These can include properties like lipophilicity (logP), molecular weight, and electronic properties.
Model Development : Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that links the descriptors to the biological activity. mdpi.com
Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com
A validated QSAR model can then be used to predict the activity of new, untested this compound analogues, guiding synthetic efforts toward more potent compounds. wikipedia.org
Table 2: Examples of Molecular Descriptors Used in a Hypothetical QSAR Study of this compound Analogues
This table provides examples of descriptors that would be calculated and correlated with biological activity in a QSAR analysis.
| Descriptor Type | Descriptor Name | Description |
| Topological | Wiener Index | A measure of molecular branching. |
| Electronic | Dipole Moment | Indicates the polarity of the molecule. |
| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound. |
| Steric/Shape | Molecular Volume | The volume occupied by the molecule. |
| Quantum Chemical | HOMO/LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. |
Pharmacophore Modeling and Virtual Screening for Ligand Discovery
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. researchgate.net These features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. ijper.org
There are two main approaches to generating a pharmacophore model for this compound:
Ligand-Based Modeling : If a set of active molecules similar to this compound is known, their common chemical features can be extracted to create a model. nih.gov
Structure-Based Modeling : If the 3D structure of the biological target is known, the key interaction points within its binding site can be used to define the pharmacophore. nih.govmdpi.com
Once a pharmacophore model is created and validated, it can be used as a 3D query in a virtual screening campaign to rapidly search large chemical databases for novel compounds that match the pharmacophore, potentially identifying new hits with different chemical scaffolds. nih.govparssilico.com
Table 3: Hypothetical Pharmacophore Model for a this compound Binding Site
This table illustrates the key features that might constitute a pharmacophore model derived from a target that binds this compound.
| Feature | Type | X-coordinate | Y-coordinate | Z-coordinate | Radius (Å) |
| Feature 1 | Aromatic Ring (AR) | 12.5 | 3.4 | 21.8 | 1.5 |
| Feature 2 | Hydrogen Bond Acceptor (HBA) | 10.1 | 4.2 | 20.5 | 1.0 |
| Feature 3 | Hydrophobic (HY) | 15.9 | 7.8 | 24.1 | 2.0 |
| Feature 4 | Hydrophobic (HY) | 17.2 | 8.5 | 25.3 | 2.0 |
De Novo Design Methodologies for Novel this compound Analogues
De novo design refers to computational methods that build novel molecular structures from scratch, rather than screening existing compounds. slideshare.net These techniques aim to design new molecules that are complementary to the binding site of a target protein. Starting with this compound as a template or fragment, these algorithms can generate novel analogues with potentially improved properties. ethz.ch
Common de novo design strategies include:
Fragment Growing : A starting fragment (like the phthalide (B148349) core) is placed in the binding site, and the algorithm adds new functional groups to "grow" the molecule and improve its fit. numberanalytics.com
Fragment Linking : Two or more fragments known to bind at different locations within the target's active site are connected with a suitable linker. numberanalytics.com
Fragment Merging : Overlapping fragments are combined into a single, more potent molecule. numberanalytics.com
These methods leverage scoring functions to evaluate the designed molecules for binding affinity and drug-like properties, offering innovative pathways to new chemical entities. ethz.ch
Table 4: De Novo Design Strategies for Generating Novel this compound Analogues
This table outlines various computational strategies for designing new molecules based on the this compound scaffold.
| Design Strategy | Description | Starting Point | Desired Outcome |
| Scaffold Hopping | Replacing the phthalide core with a different chemical scaffold while maintaining key interaction points. | This compound pharmacophore | Novel chemical series with similar activity but different core structure. |
| Fragment Growing | Extending the octyl chain or adding substituents to the aromatic ring to explore new interactions. | This compound docked in a target | Analogues with higher binding affinity and specificity. |
| Fragment Linking | Connecting the phthalide moiety to another known ligand fragment that binds nearby in the same target. | Phthalide fragment and another active fragment | A single, more potent chimeric molecule. |
Network Pharmacology Approaches for Multi-Target and Systems-Level Analysis
For this compound, a network pharmacology study would involve:
Target Prediction : Identifying all potential protein targets of this compound using various databases and prediction tools.
Network Construction : Building a "compound-target-disease" network to visualize the relationships. plos.org
Pathway Analysis : Performing Gene Ontology (GO) and KEGG pathway enrichment analysis to identify the biological processes and signaling pathways that are significantly affected by the compound's predicted targets. nih.gov
This approach can reveal the polypharmacological nature of this compound (its ability to act on multiple targets) and elucidate the complex mechanisms underlying its therapeutic effects. nih.gov
Table 5: Illustrative Network Pharmacology Analysis for this compound
This table shows a simplified example of how network pharmacology connects a compound to its targets and the biological pathways they influence.
| Compound | Predicted Protein Target | Associated Biological Pathway | Potential Therapeutic Relevance |
| This compound | PPARγ | Insulin Signaling Pathway | Diabetes Mellitus |
| This compound | MAPK3 | MAPK Signaling Pathway | Inflammation, Cancer |
| This compound | AKT1 | PI3K-Akt Signaling Pathway | Cell Survival, Proliferation |
| This compound | BLK | B-cell Receptor Signaling Pathway | Autoimmune Disorders |
Biotechnological Production and Process Optimization of 3 Octylphthalide
Microbial Fermentation Strategies for 3-Octylphthalide Biosynthesis
Microbial fermentation is a cornerstone of biotechnological production, offering a platform for the synthesis of complex molecules like this compound. nih.gov This approach leverages the metabolic machinery of microorganisms, which can be engineered to produce target compounds with high efficiency.
Microbial biotransformation involves the use of microorganisms to chemically alter a substrate, leading to the formation of new, desired compounds. mdpi.com In the context of this compound, this could involve introducing precursor molecules into a microbial culture, which are then converted into the final product through the microbes' metabolic activities. mdpi.com The selection of a suitable microbial strain is paramount and often involves screening various bacteria, yeasts, and fungi for their ability to perform the desired biotransformation. mdpi.com
Key strategies for enhancing microbial production include:
Strain Improvement: This involves modifying the genetic makeup of the microorganism to enhance the biosynthetic pathway leading to this compound. This can include overexpressing key enzymes, blocking competing metabolic pathways, and increasing the supply of necessary precursors and cofactors. nih.gov
Fermentation Process Type: The choice between batch, fed-batch, and continuous fermentation significantly impacts yield and productivity. nih.gov Fed-batch processes, where nutrients are supplied during cultivation, are often favored for achieving high cell densities and product titers. biorxiv.org
Metabolic Engineering: This involves the targeted modification of metabolic pathways within the host organism to channel the flow of carbon and energy towards the synthesis of this compound. nih.gov
The use of oleaginous microorganisms, such as certain yeasts and fungi, is also a promising avenue, as they are capable of producing fatty acids, which are precursors in the biosynthesis of some phthalides. wikipedia.org
Plant Cell and Tissue Culture for this compound Production
Plant cell and tissue culture offers a valuable alternative for producing plant-derived secondary metabolites like this compound in a controlled environment. nih.gov This technology relies on the principle of totipotency, where plant cells can differentiate and regenerate into various tissues, organs, or whole plants. ebsco.com
The process typically begins with the establishment of an aseptic culture from a plant explant, such as a leaf, stem, or root. ebsco.com These explants are placed on a nutrient-rich medium containing growth regulators to induce the formation of an undifferentiated cell mass called a callus. ebsco.com This callus can then be maintained and proliferated, or induced to form specific organs or embryos. ebsco.com
For the production of this compound, which is naturally found in plants like celery, several in vitro culture techniques can be employed:
Callus Culture: Proliferating undifferentiated callus tissue can be a source of the desired compound. researchgate.net
Cell Suspension Culture: By transferring callus to a liquid medium, a suspension of cells can be established, which allows for easier scale-up in bioreactors. nih.govresearchgate.net
Hairy Root Culture: These cultures are known for their genetic stability and high production rates of root-synthesized secondary metabolites. researchgate.net
The production of secondary metabolites in plant cell cultures can be enhanced through the use of elicitors, which are substances that trigger defense responses in plants and can lead to increased synthesis of bioactive compounds.
Bioreactor Design Principles and Process Scale-Up Considerations
The transition from laboratory-scale experiments to industrial production necessitates careful consideration of bioreactor design and process scale-up. microbenotes.comresearchgate.net A bioreactor provides a controlled environment for the growth of microorganisms or plant cells and the synthesis of the target product. microbenotes.com
Key principles of bioreactor design include:
Mass Transfer: Ensuring adequate mixing and transfer of nutrients and gases (like oxygen for aerobic processes) is crucial for optimal cell growth and product formation. numberanalytics.com
Heat Transfer: Maintaining a stable temperature is critical, as fluctuations can negatively impact cellular processes. numberanalytics.com
Sterility: Preventing contamination is essential for a successful and safe biotechnological process. numberanalytics.com
Common types of bioreactors used in biotechnological production include stirred-tank bioreactors, airlift bioreactors, and packed-bed bioreactors. microbenotes.comslideshare.net The choice of bioreactor depends on the specific requirements of the culture system, such as shear sensitivity of the cells. numberanalytics.com
Scaling up a bioprocess involves translating the success from a small-scale laboratory setup to a larger, industrial-scale bioreactor. researchgate.net This process is complex and requires maintaining geometric, kinematic, and dynamic similarity between the different scales to ensure consistent performance. researchgate.net Key parameters that are considered during scale-up include power input per unit volume (P/V), oxygen mass transfer coefficient (kLa), and mixing time. researchgate.net
Downstream Processing and Purification Strategies for Biotechnologically Produced this compound
Following the fermentation or cell culture process, the next critical phase is downstream processing, which involves the recovery and purification of this compound from the complex culture matrix. mt.com The goal is to isolate the target compound at a high purity while maximizing the yield. mt.com
The initial step, often referred to as solid-liquid separation, aims to separate the cells (or cell debris if the product is intracellular) from the culture broth. nthu.edu.tw This is typically achieved through centrifugation or filtration. iipseries.org
Subsequent purification steps depend on the properties of this compound and the nature of the impurities. Common techniques include:
Extraction: Liquid-liquid extraction can be used to selectively transfer this compound from the aqueous culture medium to an organic solvent. nthu.edu.tw
Chromatography: Various chromatographic methods, such as ion-exchange or high-performance liquid chromatography (HPLC), are powerful tools for achieving high purity by separating molecules based on differences in charge, size, or hydrophobicity. iipseries.org
Precipitation: This technique can be used to selectively precipitate either the target compound or impurities from the solution. iipseries.org
Optimization of Culture Conditions and Media Components for Enhanced Yield
Optimizing the culture environment and the composition of the growth medium is crucial for maximizing the yield of this compound. frontiersin.orgnih.gov This involves a systematic investigation of various physical and chemical parameters.
Key culture conditions that are typically optimized include:
pH: The acidity or alkalinity of the medium can significantly affect cell growth and enzyme activity. frontiersin.orgresearchgate.net
Temperature: Each microorganism or plant cell line has an optimal temperature range for growth and product formation. frontiersin.orgfrontiersin.org
Agitation and Aeration: These parameters are critical for ensuring proper mixing and oxygen supply in aerobic cultures. frontiersin.org
The composition of the culture medium plays a vital role in providing the necessary nutrients for cell growth and biosynthesis of the target compound. frontiersin.org Key components that are optimized include:
Carbon Source: The type and concentration of the carbon source (e.g., glucose, sucrose) can influence both biomass production and product yield. nih.govresearchgate.net
Nitrogen Source: Organic and inorganic nitrogen sources are essential for the synthesis of proteins, nucleic acids, and other cellular components. researchgate.net
Phosphate: Phosphate is a crucial component of cell membranes and nucleic acids. frontiersin.org
Trace Elements and Vitamins: These are required in small quantities for various metabolic functions.
Statistical methods like Response Surface Methodology (RSM) are often employed to systematically optimize multiple variables simultaneously, leading to a more efficient and effective optimization process. biorxiv.org
Interactive Data Table: Factors Influencing this compound Yield
| Parameter | Factor | Potential Impact on Yield |
| Microbial Strain/Cell Line | Genetic Makeup | Determines the inherent capacity for biosynthesis. |
| Culture Medium | Carbon Source | Affects both cell growth and precursor availability. nih.govresearchgate.net |
| Nitrogen Source | Influences biomass and enzyme production. researchgate.net | |
| Precursors | Direct addition can enhance the final product concentration. | |
| Culture Conditions | Temperature | Impacts enzyme kinetics and cell viability. frontiersin.orgfrontiersin.org |
| pH | Affects nutrient uptake and metabolic pathways. frontiersin.orgresearchgate.net | |
| Dissolved Oxygen | Crucial for aerobic respiration and energy production. nih.gov | |
| Process Strategy | Fed-batch vs. Batch | Fed-batch can lead to higher cell densities and product titers. biorxiv.orgnih.gov |
| Elicitation (Plant Cells) | Can stimulate secondary metabolite production. |
Future Research Directions and Interdisciplinary Perspectives for 3 Octylphthalide
Exploration of Undiscovered Mechanistic Pathways and Novel Biological Targets
Initial research into 3-Octylphthalide and its hydroxylated analogue, (S)-7-hydroxy-3-octylphthalide (also known as paecilocin A), has revealed potential antibacterial and nematicidal activities. scribd.comnih.govacs.org One study noted its effect on increasing skin temperature, suggesting a mechanism involving vasodilation or enhanced local blood flow. googleapis.comphysiology.org However, the precise molecular targets and signaling cascades through which this compound exerts these effects are largely unknown.
Future research should prioritize the deconvolution of its mechanism of action. Key research questions include:
What specific bacterial or fungal enzymes or structural proteins does it inhibit?
Does it disrupt microbial cell membranes or interfere with biofilm formation?
What receptors or ion channels does it modulate to affect muscle tissue and blood flow? physiology.org
Identifying these targets is the first step toward understanding its therapeutic potential. Techniques such as affinity chromatography with a this compound-linked resin could be used to isolate binding partners from cell lysates. Furthermore, screening the compound against panels of known pharmacological targets (e.g., kinases, G-protein coupled receptors, proteases) could rapidly identify novel biological activities and pave the way for new therapeutic applications beyond its currently suggested uses.
Development of Advanced Synthetic Strategies for Complex Analogues and Prodrugs
The synthesis of phthalides, including enantiomerically pure versions, has been an area of active research. researchgate.netresearchgate.net Reports indicate the successful synthesis of (S)-3-octylphthalide with high enantiomeric excess (99% ee). researchgate.netresearchgate.net Future work should build on these foundations to create a diverse library of this compound analogues.
Advanced Synthetic Approaches:
Stereoselective Synthesis: Chemoenzymatic methods, which use enzymes for key stereoselective steps, could be refined to produce complex analogues with multiple chiral centers. researchgate.net
Combinatorial Chemistry: The development of a robust synthetic route would enable the creation of a combinatorial library where the alkyl chain, aromatic ring substituents, and lactone ring are systematically varied. This would facilitate comprehensive Structure-Activity Relationship (SAR) studies. nih.gov
Prodrug Development: A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. nih.govnovapublishers.com This strategy is often used to improve properties like solubility, stability, and bioavailability. if-pan.krakow.plactamedicamarisiensis.ro For a likely lipophilic compound such as this compound, a prodrug approach could be highly beneficial. nih.gov
Table 1: Potential Prodrug Strategies for this compound
| Prodrug Strategy | Linkage Type | Potential Advantage | Target Functional Group (on analogue) |
| Ester Prodrugs | Ester | Improved water solubility (if a polar group is added) or enhanced lipid permeability. Readily cleaved by esterase enzymes in the body. google.com | A hydroxyl group introduced on the aromatic ring or alkyl chain. |
| Phosphate Esters | Phosphate Ester | Significantly increased aqueous solubility for potential parenteral formulations. Cleaved by alkaline phosphatases. | A hydroxyl group introduced on the aromatic ring or alkyl chain. |
| Amino Acid Conjugates | Amide/Ester | May target amino acid transporters to improve absorption and cellular uptake. | A carboxyl or hydroxyl group introduced on the molecule. |
| ProTide Approach | Phosphoramidate | Bypasses initial phosphorylation steps required for some drug classes, delivering the active monophosphate form directly into cells. altasciences.com | A hydroxylated analogue for conversion into a nucleotide mimic. |
Integration with Omics Technologies (Genomics, Proteomics, Metabolomics) for Systems Biology Insights
Omics technologies offer a holistic view of biological systems by measuring the entire complement of genes (genomics), proteins (proteomics), or metabolites (metabolomics). fredhutch.orgisaaa.orgfrontlinegenomics.com Applying these technologies to the study of this compound would provide profound, unbiased insights into its biological impact. wayne.eduslideshare.net
Transcriptomics (RNA-seq): Treating cells or organisms with this compound and sequencing the messenger RNA would reveal which genes are upregulated or downregulated. This can help identify the cellular pathways affected by the compound.
Proteomics: Using mass spectrometry-based proteomics, researchers can quantify changes in the abundance of thousands of proteins in response to the compound, helping to pinpoint its direct targets and downstream effects.
Metabolomics: This approach would characterize the full spectrum of small-molecule metabolites, revealing how this compound alters cellular metabolism or is itself metabolized. This is crucial for understanding its pharmacokinetic profile and identifying potentially active or toxic metabolites.
Integrating these multi-omic datasets can build comprehensive models of the compound's mechanism of action, identify biomarkers of its activity, and reveal unexpected therapeutic opportunities or liabilities. frontlinegenomics.com
Advanced Delivery Systems for Pre-Clinical Applications and Enhanced Bioavailability
The effective delivery of a drug to its target site is critical for therapeutic success. mdpi.com Phthalides are generally characterized by poor water solubility, which presents a major hurdle for bioavailability. nih.gov Advanced formulation strategies are therefore essential for the pre-clinical development of this compound. A patent has noted its suitability for formulation into various delivery systems, including micro-emulsions and nanoparticles. googleapis.com
Table 2: Advanced Delivery Systems for Enhancing Bioavailability of this compound
| Delivery System | Description | Potential Advantages for this compound |
| Micronization/Nanonization | Reduction of drug particle size to the micrometer or nanometer range. cutm.ac.in | Increases surface area, leading to faster dissolution and improved absorption of poorly soluble drugs. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a micro- or nano-emulsion in the gastrointestinal tract. mdpi.com | Presents the drug in a solubilized state, bypassing the dissolution step and potentially enhancing absorption via lymphatic pathways. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in its amorphous (non-crystalline) state within a polymer matrix, often created by methods like hot-melt extrusion. nih.govjpionline.org | The amorphous form has higher energy and greater solubility than the crystalline form, leading to enhanced bioavailability. |
| Nanoemulgels | A nanoemulsion incorporated into a hydrogel base for topical application. nih.gov | Ideal for localized delivery to the skin or underlying muscle tissue, combining the permeation-enhancing properties of nano-droplets with the favorable consistency of a gel. nih.gov |
These advanced systems must be explored to ensure that a sufficient concentration of this compound can reach its biological target in pre-clinical animal models.
Role in Chemical Ecology and Plant-Microbe Interactions Research
Chemical ecology investigates the role of chemicals in mediating interactions between living organisms. The isolation of (S)-7-hydroxy-3-octylphthalide from a nematophagous (nematode-eating) fungus suggests a role for this compound in ecological defense. scribd.comnih.gov Plant-parasitic nematodes cause billions of dollars in crop damage annually, and natural products from microbes are a promising source of new, environmentally safer nematicides. nih.gov
Future research in this interdisciplinary area should focus on:
Nematicidal Spectrum: Testing this compound and its analogues against a broad range of economically important plant-parasitic nematodes, such as root-knot (Meloidogyne spp.) and cyst (Heterodera spp.) nematodes. nih.gov
Mechanism of Nematicidal Action: Investigating how the compound affects nematode viability. Does it act as a neurotoxin, a developmental inhibitor, or a chemorepellent?
Biosynthesis and Regulation: Studying the fungal genes and metabolic pathways responsible for producing the compound. Understanding its natural regulation could inform strategies for its biotechnological production.
Plant-Microbe Signaling: Investigating whether the compound plays a role in the symbiotic or pathogenic interactions between the host fungus and plants.
Opportunities for Lead Compound Optimization and Early-Stage Drug Discovery Initiatives (Pre-Clinical Focus)
A lead compound is a chemical starting point that has promising biological activity but may have suboptimal properties. 3biotech.com this compound, with its demonstrated antibacterial and nematicidal activities, serves as an excellent lead compound. acs.org The process of lead optimization aims to modify the lead's structure to enhance its desirable properties while minimizing undesirable ones. biosolveit.depreprints.org
The key steps in a pre-clinical drug discovery initiative for this compound would involve:
Hit-to-Lead Confirmation: Validating the initial biological activity in robust, reproducible assays.
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing analogues to understand how different parts of the molecule contribute to its potency and selectivity. biosolveit.de
ADME-Tox Profiling: Conducting early in vitro and in vivo studies to assess the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox). altasciences.com This helps identify liabilities like poor metabolic stability or off-target toxicity before significant resources are invested. 3biotech.com
Addressing Analytical Challenges in Complex Biological Matrices and Environmental Samples
To study the pharmacokinetics, metabolism, and environmental fate of this compound, robust and sensitive analytical methods are required. Analyzing trace amounts of a compound in complex matrices like blood, urine, tissue, or soil presents significant challenges. env.go.jpnih.gov
Key Analytical Hurdles:
Matrix Effects: Co-extracted substances from the biological or environmental sample can interfere with the analysis, typically by suppressing or enhancing the signal in mass spectrometry. env.go.jp
Low Concentrations: The compound may be present at very low levels (nanograms or picograms per milliliter), requiring highly sensitive instrumentation.
Metabolite Identification: The parent compound may be rapidly converted to various metabolites, which also need to be identified and quantified.
Method Development Strategies: Future work must focus on developing a validated analytical method, likely using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). iarc.fr
Table 3: Framework for Analytical Method Development for this compound
| Step | Technique | Purpose | Key Considerations |
| 1. Sample Preparation | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | To isolate this compound from the bulk matrix and remove interfering components. researchgate.net | Choice of solvents/sorbents must be optimized for recovery and cleanliness. An isotopically labeled internal standard is crucial for accurate quantification. iarc.fr |
| 2. Chromatographic Separation | Reversed-Phase HPLC | To separate the parent compound from its metabolites and other remaining matrix components before detection. | Column chemistry, mobile phase composition, and gradient must be optimized for resolution and peak shape. |
| 3. Detection & Quantification | Tandem Mass Spectrometry (MS/MS) | To provide highly sensitive and selective detection of the target analyte based on its mass-to-charge ratio and fragmentation pattern. | Optimization of ionization source parameters and selection of specific precursor-product ion transitions for maximum sensitivity and specificity. |
| 4. Method Validation | According to regulatory guidelines | To ensure the method is accurate, precise, reproducible, and robust for its intended purpose. | Assess linearity, limits of detection/quantification, accuracy, precision, and stability in the biological matrix. |
Developing such methods is a prerequisite for conducting meaningful pre-clinical ADME-Tox studies and for monitoring the compound's presence in agricultural or environmental contexts. nih.gov
Q & A
Q. How to design a mechanistic study for this compound’s neuroprotective effects?
- Methodological Answer : Employ siRNA knockdowns of suspected targets (e.g., Nrf2, BDNF) in primary neuron cultures. Measure oxidative stress markers (ROS, GSH/GSSG ratio) and synaptic density (immunofluorescence). Validate specificity via rescue experiments and pathway enrichment analysis .
Data Presentation Guidelines
- Tables : Include mean ± SEM, n values, and statistical significance markers (e.g., p < 0.05). Annotate synthetic yields (%) and spectroscopic data (δ in ppm, J in Hz) .
- Figures : Label axes with units, use Open Source tools (e.g | ChemDraw, PyMOL) for reaction schemes, and apply Bonferroni correction for multiple comparisons in graphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
